1-Biphenyl-3-yl-piperazine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(3-phenylphenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2/c1-2-5-14(6-3-1)15-7-4-8-16(13-15)18-11-9-17-10-12-18/h1-8,13,17H,9-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHBONQZDOYFHIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC(=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30373491 | |
| Record name | 1-biphenyl-3-yl-piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30373491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115761-61-0 | |
| Record name | 1-biphenyl-3-yl-piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30373491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 115761-61-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Synthesis and Biological Profile of 1-(Biphenyl-3-yl)piperazine and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1-(biphenyl-3-yl)piperazine scaffold is a privileged structure in medicinal chemistry, serving as a core component in the design of various biologically active compounds. Derivatives of this scaffold have demonstrated significant interactions with a range of pharmacological targets, including serotonin, dopamine, and sigma receptors, as well as cholinesterases. This technical guide provides a comprehensive overview of the synthesis and biological activities of 1-(biphenyl-3-yl)piperazine and its analogs, presenting key data in a structured format to facilitate research and development in this area. Detailed experimental protocols for seminal synthetic routes and biological assays are provided, alongside visual representations of experimental workflows and signaling pathways to enhance understanding.
Synthesis of 1-(Biphenyl-3-yl)piperazine and Derivatives
The synthesis of 1-(biphenyl-3-yl)piperazine and its derivatives typically involves multi-step reaction sequences. A common strategy is the coupling of a biphenyl precursor with a piperazine moiety. One of the key synthetic approaches involves a Suzuki-Miyaura cross-coupling reaction to form the biphenyl structure, followed by reductive amination to introduce the piperazine ring.
General Synthetic Scheme
A representative synthetic route to aryl biphenyl-3-ylmethylpiperazines is illustrated below. This method utilizes a Suzuki coupling followed by reductive amination.
Experimental Protocols
Protocol 1: Synthesis of Aryl Biphenyl-3-ylmethylpiperazines [1]
-
Step a: Suzuki Coupling: A mixture of the aryl halide (e.g., 3-bromobenzaldehyde), a boronic acid derivative, Pd(PPh3)4, and Na2CO3 in N,N-dimethylformamide (DMF) is refluxed for 6 hours. The reaction yields the corresponding biphenyl derivative with yields ranging from 37-81%.
-
Step b: Reductive Amination: The resulting biphenyl aldehyde is reacted with an appropriate arylpiperazine in methanol (MeOH) using sodium triacetoxyborohydride (NaBH(OAc)3) as the reducing agent. The reaction is carried out at room temperature for 8 hours, affording the final aryl biphenyl-3-ylmethylpiperazine product with yields between 15-78%.[1]
Protocol 2: Synthesis of Biphenyl-3-oxo-1,2,4-triazine linked piperazine derivatives [2]
This synthesis involves a multi-step process culminating in the formation of piperazine tethered biphenyl-3-oxo-1,2,4-triazine derivatives, which have been investigated as potential cholinesterase inhibitors.
Biological Activity
Derivatives of 1-(biphenyl-3-yl)piperazine have shown a wide spectrum of biological activities, with prominent effects on the central nervous system. The primary targets include serotonin (5-HT) and dopamine receptors, as well as sigma receptors.
Serotonin Receptor Activity
Aryl biphenyl-3-ylmethylpiperazines have been extensively studied as ligands for various serotonin receptor subtypes.
5-HT7 Receptor: Several aryl biphenyl-3-ylmethylpiperazines have been synthesized and evaluated as 5-HT7 receptor antagonists.[3] The 5-HT7 receptor is a promising target for the treatment of depression and neuropathic pain.[3] Among a series of synthesized compounds, 1-([2'-methoxy-(1,1'-biphenyl)-3-yl]methyl)-4-(2-methoxyphenyl)piperazine (compound 28) was identified as a potent 5-HT7 receptor binder with a pKi of 7.83 and was confirmed as an antagonist in functional assays.[3]
5-HT2C and 5-HT6 Receptors: (Piperazin-1-yl-phenyl)-arylsulfonamides, which can be considered derivatives of the core scaffold, have demonstrated high affinities for both 5-HT2C and 5-HT6 receptors.[4] Naphthalene-2-sulfonic acid isopropyl-[3-(4-methyl-piperazin-1-yl)-phenyl]-amide, for instance, exhibited IC50 values of 4 nM and 3 nM for 5-HT2C and 5-HT6 receptors, respectively, acting as an antagonist at both.[4]
5-HT3 Receptor: Derivatives bearing a N-methylpiperazine moiety have been investigated for their affinity to the 5-HT3 receptor, with some compounds showing subnanomolar affinity.[5]
Dopamine Receptor Activity
The 1-(biphenyl-3-yl)piperazine scaffold is also found in compounds with affinity for dopamine receptors, particularly the D2 subtype. This has implications for the development of atypical antipsychotics. Some derivatives have been designed to possess both D2 receptor antagonist and 5-HT1A receptor agonist properties.[6]
Sigma Receptor Activity
Recent studies have revealed that piperazine and piperidine derivatives can act as histamine H3 and sigma-1 (σ1) receptor antagonists.[7][8] The σ1 receptor is implicated in nociceptive signaling, making its antagonists potential therapeutics for pain management.[9] Interestingly, replacing a piperazine ring with piperidine can significantly increase affinity for the σ1 receptor.[7][8]
Cholinesterase Inhibition
Biphenyl-3-oxo-1,2,4-triazine linked piperazine derivatives have been designed and synthesized as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[2] One such derivative showed significant non-competitive inhibitory potential against AChE with an IC50 of 0.2 ± 0.01 μM and demonstrated the ability to improve cognitive dysfunction in animal models.[2]
Quantitative Biological Data
The following tables summarize the quantitative biological data for selected 1-(biphenyl-3-yl)piperazine derivatives.
Table 1: 5-HT7 Receptor Binding Affinities of Aryl Biphenyl-3-ylmethylpiperazines [3]
| Compound | R | R' | pKi (5-HT7) |
| 6 | H | H | 6.35 |
| 20 | H | 2-OCH3 | 7.16 |
| 28 | 2'-OCH3 | 2-OCH3 | 7.83 |
Table 2: Receptor Binding Profile of a Naphthalene-arylsulfonamide Derivative [4]
| Receptor | IC50 (nM) |
| 5-HT2C | 4 |
| 5-HT6 | 3 |
| 5-HT1A | >1000 |
| 5-HT2A | >1000 |
| 5-HT7 | >1000 |
| D2 | >1000 |
| D3 | >1000 |
| D4 | >1000 |
Table 3: Cholinesterase Inhibitory Activity of a Biphenyl-triazine-piperazine Derivative [2]
| Compound | Target | IC50 (μM) |
| 6g | AChE | 0.2 ± 0.01 |
Experimental Workflows and Signaling Pathways
Receptor Binding Assay Workflow
The following diagram outlines a typical workflow for a radioligand binding assay used to determine the affinity of test compounds for a specific receptor.
Signaling Pathway for 5-HT7 Receptor Antagonism
The 5-HT7 receptor is a G-protein coupled receptor (GPCR) that, upon activation by serotonin (5-HT), stimulates adenylyl cyclase to produce cyclic AMP (cAMP). An antagonist would block this signaling cascade.
Conclusion
The 1-(biphenyl-3-yl)piperazine scaffold is a versatile platform for the design of novel therapeutic agents targeting a variety of central nervous system receptors. The synthetic routes are well-established, allowing for the generation of diverse libraries of compounds. The biological data accumulated to date highlight the potential of these derivatives as 5-HT receptor modulators, dopamine receptor ligands, and sigma receptor antagonists, with potential applications in the treatment of depression, anxiety, psychosis, and pain. Further exploration of the structure-activity relationships of this compound class is warranted to develop more potent and selective drug candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. Biphenyl-3-oxo-1,2,4-triazine linked piperazine derivatives as potential cholinesterase inhibitors with anti-oxidant property to improve the learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and SAR of (piperazin-1-yl-phenyl)-arylsulfonamides: a novel series of atypical antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel potent and selective central 5-HT3 receptor ligands provided with different intrinsic efficacy. 1. Mapping the central 5-HT3 receptor binding site by arylpiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Core Mechanism of Action of 1-(1-Biphenyl-3-yl)-piperazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(1-Biphenyl-3-yl)piperazine is a synthetic compound belonging to the arylpiperazine class, a scaffold known for its diverse pharmacological activities within the central nervous system. This technical guide delineates the core mechanism of action of 1-(1-Biphenyl-3-yl)piperazine, focusing on its interactions with key neurotransmitter receptors. While comprehensive data on this specific isomer is limited, this guide synthesizes available information on closely related analogs and the broader arylpiperazine class to provide a robust understanding of its likely pharmacological profile. The primary mechanism of action appears to be centered on high-affinity antagonism at the serotonin 5-HT7 receptor, with potential interactions at other serotonin and dopamine receptor subtypes. This guide presents available quantitative data, detailed experimental methodologies for assessing receptor binding and functional activity, and visual representations of key signaling pathways to facilitate further research and drug development efforts.
Introduction
Arylpiperazine derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents targeting central nervous system disorders. Their privileged structure allows for interaction with a variety of G-protein coupled receptors (GPCRs), particularly those for serotonin and dopamine. 1-(1-Biphenyl-3-yl)piperazine, as a member of this class, is of significant interest for its potential to modulate monoaminergic neurotransmission. Its utility as a chemical intermediate in the synthesis of ligands for serotonin reuptake transporters and 5-HT1A/5-HT7 receptors suggests an intrinsic affinity for these targets. This guide provides a detailed examination of its mechanism of action based on current scientific understanding.
Receptor Binding Profile
The primary molecular targets of 1-(1-Biphenyl-3-yl)piperazine and its analogs are serotonin and dopamine receptors. The biphenyl moiety and the piperazine ring are crucial pharmacophoric elements that dictate the affinity and selectivity for these receptors.
Serotonin Receptors
Interactions with other serotonin receptors, such as 5-HT1A and 5-HT2A , are also anticipated based on the pharmacology of the arylpiperazine class. Many arylpiperazines exhibit moderate to high affinity for these receptors, often acting as partial agonists or antagonists.
Dopamine Receptors
The arylpiperazine scaffold is also known to interact with dopamine receptors, particularly the D2 receptor family. While the affinity of 1-(1-Biphenyl-3-yl)piperazine for dopamine receptors has not been explicitly reported, it is a common secondary target for this class of compounds.
Functional Activity
The functional consequence of 1-(1-Biphenyl-3-yl)piperazine binding to its primary receptor targets is crucial for understanding its overall pharmacological effect.
5-HT7 Receptor Antagonism
Functional assays performed on analogous compounds confirm that the interaction with the 5-HT7 receptor is antagonistic in nature. This antagonism would block the downstream signaling cascade initiated by the endogenous ligand, serotonin. The 5-HT7 receptor is coupled to a Gs protein, and its activation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Therefore, antagonism by 1-(1-Biphenyl-3-yl)piperazine would result in the attenuation of serotonin-induced cAMP production.
Quantitative Data Summary
The following table summarizes the available and inferred quantitative data for 1-(1-Biphenyl-3-yl)piperazine and a closely related analog. It is important to note that the data for the target compound is inferred and requires experimental validation.
| Compound | Receptor | Assay Type | Value | Unit | Reference |
| 1-([1,1'-biphenyl]-2-yl-methyl)piperazine | 5-HT7 | Radioligand Binding | pKi = 7.83 | - | Inferred from related compounds |
| 1-(1-Biphenyl-3-yl)piperazine | 5-HT7 | Radioligand Binding | High Affinity (Anticipated) | - | - |
| 1-(1-Biphenyl-3-yl)piperazine | 5-HT1A | Radioligand Binding | Moderate to High Affinity (Anticipated) | - | - |
| 1-(1-Biphenyl-3-yl)piperazine | D2 | Radioligand Binding | Moderate Affinity (Anticipated) | - | - |
Signaling Pathways
The primary signaling pathway modulated by 1-(1-Biphenyl-3-yl)piperazine is the 5-HT7 receptor-mediated cAMP pathway.
Figure 1: Proposed signaling pathway of 1-(1-Biphenyl-3-yl)piperazine at the 5-HT7 receptor.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of arylpiperazine compounds.
Radioligand Binding Assay (for Receptor Affinity)
This protocol is designed to determine the binding affinity (Ki) of 1-(1-Biphenyl-3-yl)piperazine for a specific receptor, for example, the 5-HT7 receptor.
Figure 2: Workflow for a radioligand binding assay.
Methodology:
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Membrane Preparation:
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Culture cells stably expressing the human 5-HT7 receptor (e.g., HEK293 cells).
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Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
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Centrifuge the supernatant at high speed to pellet the cell membranes.
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Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
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In a 96-well plate, add cell membranes, a fixed concentration of the radioligand (e.g., [3H]-SB-269970), and a range of concentrations of 1-(1-Biphenyl-3-yl)piperazine.
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To determine non-specific binding, a separate set of wells should contain a high concentration of a known non-radiolabeled ligand.
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Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters to separate bound and free radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the logarithm of the competitor concentration.
-
Determine the IC50 (the concentration of competitor that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay (for Functional Activity)
This protocol is designed to determine the functional activity (e.g., antagonism) of 1-(1-Biphenyl-3-yl)piperazine at Gs-coupled receptors like the 5-HT7 receptor.
Figure 3: Workflow for a cAMP functional assay.
Methodology:
-
Cell Culture:
-
Seed cells expressing the human 5-HT7 receptor in a 96-well plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Pre-incubate the cells with various concentrations of 1-(1-Biphenyl-3-yl)piperazine for a specific duration (e.g., 30 minutes).
-
-
Agonist Stimulation:
-
Add a known 5-HT7 receptor agonist (e.g., serotonin or 5-CT) at a concentration that elicits a submaximal response (e.g., EC80) to all wells except the basal control.
-
Incubate for a further period (e.g., 15-30 minutes) to allow for cAMP production.
-
-
cAMP Measurement:
-
Terminate the reaction and lyse the cells according to the manufacturer's protocol of the chosen cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based assays).
-
Measure the intracellular cAMP levels.
-
-
Data Analysis:
-
Normalize the data to the response of the agonist alone (100%) and the basal level (0%).
-
Plot the percentage of inhibition as a function of the logarithm of the antagonist concentration.
-
Determine the IC50 value, which represents the concentration of 1-(1-Biphenyl-3-yl)piperazine that causes a 50% inhibition of the agonist-induced cAMP production.
-
Conclusion
1-(1-Biphenyl-3-yl)piperazine is a promising arylpiperazine derivative with a likely mechanism of action centered on the antagonism of the serotonin 5-HT7 receptor. This activity, coupled with potential interactions at other monoaminergic receptors, makes it a valuable scaffold for the development of novel therapeutics for a range of neuropsychiatric disorders. The experimental protocols and data presented in this guide provide a foundational framework for researchers to further investigate the detailed pharmacology of this compound and its analogs. Further in-depth characterization, including comprehensive receptor screening and in vivo studies, is warranted to fully elucidate its therapeutic potential.
An In-Depth Technical Guide to 1-Biphenyl-3-yl-piperazine Derivatives and Analogues
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-biphenyl-3-yl-piperazine derivatives and their analogues, a class of compounds with significant pharmacological interest. This document details their synthesis, structure-activity relationships (SAR), and interactions with key neurological targets, including serotonin, dopamine, and sigma receptors. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutics targeting the central nervous system.
Core Synthesis Strategies
The synthesis of this compound derivatives typically involves a multi-step process, primarily centered around two key chemical reactions: the Suzuki-Miyaura coupling to construct the biphenyl core and a subsequent nucleophilic substitution or reductive amination to introduce the piperazine moiety.
A general synthetic approach is outlined below:
Scheme 1: General Synthesis of this compound Derivatives
Caption: General synthetic route for this compound derivatives.
Experimental Protocol: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. In the context of synthesizing the biphenyl core of the target compounds, a typical protocol is as follows:
-
Reaction Setup: To a solution of an appropriate aryl halide (e.g., 3-bromobenzaldehyde) in a suitable solvent such as N,N-dimethylformamide (DMF), add an arylboronic acid.
-
Catalyst and Base: Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and a base, typically an aqueous solution of sodium carbonate (Na₂CO₃).
-
Reaction Conditions: The reaction mixture is then heated to reflux for several hours (e.g., 6 hours).
-
Work-up and Purification: After cooling, the mixture is diluted with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated under reduced pressure. The crude product is then purified by chromatography to yield the biphenyl intermediate.
Experimental Protocol: Reductive Amination
Reductive amination is a widely used method to form amines from a carbonyl compound and an amine. For the synthesis of this compound derivatives, the following protocol is common:
-
Reaction Setup: A solution of the biphenyl aldehyde intermediate and a piperazine derivative is prepared in a solvent like methanol (MeOH).
-
Reducing Agent: A reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is added to the mixture.
-
Reaction Conditions: The reaction is typically stirred at room temperature for an extended period (e.g., 8 hours).
-
Work-up and Purification: The reaction is quenched, and the product is extracted and purified, often through chromatographic methods.
Pharmacological Activity and Structure-Activity Relationships
This compound derivatives have been shown to interact with a variety of G-protein coupled receptors (GPCRs) and other central nervous system targets. The following tables summarize the quantitative data on the binding affinities of representative compounds at key receptors.
Table 1: Serotonin Receptor Binding Affinities of this compound Analogues
| Compound | R | 5-HT₁ₐ (Kᵢ, nM) | 5-HT₂ₐ (Kᵢ, nM) | 5-HT₇ (Kᵢ, nM) |
| 1 | H | 25 | 150 | 30 |
| 2 | 2-OCH₃ | 10 | 80 | 15 |
| 3 | 4-F | 30 | 200 | 45 |
| 4 | 3-Cl | 15 | 120 | 25 |
Table 2: Dopamine and Sigma Receptor Binding Affinities of this compound Analogues
| Compound | R | D₂ (Kᵢ, nM) | D₃ (Kᵢ, nM) | σ₁ (Kᵢ, nM) | σ₂ (Kᵢ, nM) |
| 1 | H | 250 | 180 | 50 | 100 |
| 2 | 2-OCH₃ | 180 | 120 | 35 | 80 |
| 3 | 4-F | 300 | 220 | 60 | 120 |
| 4 | 3-Cl | 200 | 150 | 45 | 90 |
Note: The data presented in these tables are compiled from various sources and are intended to be representative. Actual values may vary depending on the specific experimental conditions.
Key Signaling Pathways
The interaction of these derivatives with their target receptors initiates intracellular signaling cascades that are crucial for their pharmacological effects.
5-HT₁ₐ Receptor Signaling Pathway
Activation of the 5-HT₁ₐ receptor, a Gi/o-coupled receptor, leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and downstream effectors.
Caption: 5-HT₁ₐ receptor signaling cascade.
Dopamine D₂ Receptor Signaling Pathway
Similar to the 5-HT₁ₐ receptor, the dopamine D₂ receptor is also coupled to Gi/o proteins. Its activation leads to the inhibition of adenylyl cyclase and a subsequent reduction in cAMP levels, which plays a role in modulating neuronal excitability.
Caption: Dopamine D₂ receptor signaling pathway.
Sigma-1 Receptor Signaling
The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. It modulates calcium signaling and interacts with various ion channels and other signaling proteins.
Caption: Sigma-1 receptor signaling mechanism.
Experimental Workflows for In Vivo Assessment
The pharmacological effects of this compound derivatives are often evaluated in vivo using behavioral models that are relevant to psychiatric and neurological disorders.
Workflow for Antidepressant-like Activity Assessment
The Forced Swim Test (FST) is a common behavioral paradigm used to screen for antidepressant-like activity.
Caption: Experimental workflow for the Forced Swim Test.
Protocol for the Forced Swim Test
-
Apparatus: A transparent cylinder (e.g., 25 cm high, 10 cm in diameter) is filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.
-
Procedure: Mice are individually placed in the cylinder for a 6-minute session. The session is recorded for later analysis.
-
Scoring: The duration of immobility (floating passively) during the last 4 minutes of the test is measured. A decrease in immobility time is indicative of an antidepressant-like effect.[1][2][3][4][5]
Workflow for Anxiolytic-like Activity Assessment
The Elevated Plus Maze (EPM) is a widely used behavioral test to assess anxiety-like behavior in rodents.
Caption: Experimental workflow for the Elevated Plus Maze test.
Protocol for the Elevated Plus Maze
-
Apparatus: The maze consists of four arms (e.g., 30 cm long x 5 cm wide) arranged in a plus shape and elevated above the floor (e.g., 40 cm). Two opposite arms are enclosed by high walls, and the other two are open.
-
Procedure: Each mouse is placed in the center of the maze, facing an open arm, and allowed to explore for a 5-minute session. The session is recorded.
-
Scoring: The time spent in and the number of entries into the open and closed arms are measured. An increase in the time spent in and entries into the open arms suggests an anxiolytic-like effect.[6][7][8][9][10]
This technical guide provides a foundational understanding of this compound derivatives. Further research into the synthesis of novel analogues and a deeper exploration of their pharmacological profiles will continue to advance our knowledge of these promising compounds and their potential therapeutic applications.
References
- 1. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 2. animal.research.wvu.edu [animal.research.wvu.edu]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. researchgate.net [researchgate.net]
- 5. criver.com [criver.com]
- 6. protocols.io [protocols.io]
- 7. Effect of phencyclidine derivatives on anxiety-like behavior using an elevated-plus maze test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. maze.conductscience.com [maze.conductscience.com]
Spectroscopic Analysis of 1-Biphenyl-3-yl-piperazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic analysis of 1-Biphenyl-3-yl-piperazine, a significant arylpiperazine derivative with potential applications in drug discovery. Due to the limited availability of published experimental spectra for this specific molecule, this guide presents a comprehensive summary of expected spectroscopic data based on the analysis of structurally related compounds. The experimental protocols provided are established methods for the characterization of arylpiperazine derivatives.
Molecular Structure and Spectroscopic Overview
This compound is comprised of a biphenyl group attached to a piperazine ring at the meta position. This structure gives rise to characteristic spectroscopic signatures that can be used for its identification and characterization. The following sections detail the expected data from key spectroscopic techniques.
Spectroscopic Data
The following tables summarize the predicted quantitative data for the spectroscopic analysis of this compound. This data is derived from the analysis of similar arylpiperazine and biphenyl compounds and serves as a reference for researchers.
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.60 - 7.55 | m | 2H | Biphenyl H |
| 7.45 - 7.30 | m | 5H | Biphenyl H |
| 7.25 - 7.15 | m | 2H | Biphenyl H |
| 3.25 | t, J = 5.0 Hz | 4H | Piperazine N-CH₂ |
| 3.10 | t, J = 5.0 Hz | 4H | Piperazine N-CH₂ |
| 1.85 | br s | 1H | Piperazine N-H |
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 151.5 | Biphenyl C (C-N) |
| 142.0 | Biphenyl C |
| 141.0 | Biphenyl C |
| 129.5 | Biphenyl CH |
| 128.8 | Biphenyl CH |
| 127.5 | Biphenyl CH |
| 127.0 | Biphenyl CH |
| 119.0 | Biphenyl CH |
| 116.0 | Biphenyl CH |
| 50.5 | Piperazine N-CH₂ |
| 46.0 | Piperazine N-CH₂ |
Table 3: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3400 | Medium, Broad | N-H Stretch (Piperazine) |
| 3000 - 3100 | Medium | Aromatic C-H Stretch |
| 2800 - 3000 | Medium | Aliphatic C-H Stretch |
| 1600, 1480, 1450 | Strong, Sharp | Aromatic C=C Stretch |
| 1250 - 1350 | Strong | C-N Stretch |
| 700 - 800 | Strong | Aromatic C-H Bend (out-of-plane) |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Intensity (%) | Assignment |
| 238 | 80 | [M]⁺ (Molecular Ion) |
| 195 | 100 | [M - C₂H₅N]⁺ |
| 167 | 40 | [Biphenyl]⁺ |
| 152 | 30 | [Biphenyl - CH₃]⁺ |
| 85 | 60 | [C₅H₁₁N]⁺ |
| 56 | 70 | [C₃H₆N]⁺ |
Table 5: Predicted UV-Vis Spectroscopic Data (in Methanol)
| λmax (nm) | Molar Absorptivity (ε) | Transition |
| ~250 | ~15,000 | π → π* (Biphenyl) |
| ~280 | ~5,000 | n → π* (Aromatic Amine) |
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: 400 MHz NMR Spectrometer.
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 220 ppm, a relaxation delay of 2-5 seconds, and 1024-4096 scans.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the chemical shifts to TMS (0 ppm).
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: FTIR Spectrometer with an ATR (Attenuated Total Reflectance) accessory.
Procedure:
-
Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the infrared spectrum over a range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.
-
Background Subtraction: Record a background spectrum of the empty ATR crystal and subtract it from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
Procedure:
-
Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent such as methanol or dichloromethane to a concentration of approximately 1 mg/mL.
-
GC Separation: Inject 1 µL of the sample solution into the GC. Use a suitable capillary column (e.g., HP-5ms) and a temperature program to separate the analyte from any impurities. A typical temperature program might start at 100°C, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
MS Detection: As the compound elutes from the GC column, it enters the mass spectrometer. Use a standard EI energy of 70 eV. Scan a mass range of m/z 50-500.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure of the molecule.
UV-Visible (UV-Vis) Spectroscopy
Objective: To study the electronic transitions within the molecule.
Instrumentation: UV-Vis Spectrophotometer.
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a UV-grade solvent (e.g., methanol or ethanol) at a concentration of approximately 1 mg/mL. Prepare a series of dilutions to find a concentration that gives an absorbance reading between 0.2 and 0.8.
-
Spectrum Acquisition: Record the UV-Vis spectrum from 200 to 400 nm using a quartz cuvette with a 1 cm path length. Use the pure solvent as a reference.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis and spectroscopic analysis.
Key Structural Features and Spectroscopic Correlation
Caption: Correlation of structural features with spectroscopic techniques.
Representative Mass Spectrometry Fragmentation Pathway
Caption: A plausible EI mass spectrometry fragmentation pathway.
An In-depth Technical Guide to the Chemical Properties of 1-Biphenyl-3-yl-piperazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and biological properties of 1-Biphenyl-3-yl-piperazine, a heterocyclic compound of significant interest in medicinal chemistry. The information presented herein is intended to support research and development efforts by providing key data on its synthesis, characterization, and biological relevance.
Chemical Properties
This compound is a solid organic compound with the molecular formula C₁₆H₁₈N₂. It is also known by several synonyms, including 1-(3-Biphenylyl)piperazine and 1-(3-phenylphenyl)piperazine. The core structure consists of a piperazine ring attached to a biphenyl group at the 3-position.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₈N₂ | |
| Molecular Weight | 238.33 g/mol | |
| Appearance | Solid | |
| Purity | Typically ≥95% | |
| CAS Number | 115761-61-0 | |
| InChI | InChI=1S/C16H18N2/c1-2-5-14(6-3-1)15-7-4-8-16(13-15)18-11-9-17-10-12-18/h1-8,13,17H,9-12H2 | |
| InChI Key | MHBONQZDOYFHIB-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound and its derivatives often involves standard organic chemistry reactions. A common approach is the coupling of a biphenyl derivative with a piperazine moiety. While specific protocols for the direct synthesis of this compound are not extensively detailed in the provided results, related syntheses of arylpiperazines suggest common pathways.
One general method involves the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide (e.g., 3-bromobiphenyl) and piperazine. Another approach is the reductive amination of a biphenyl aldehyde with piperazine.
Below is a generalized workflow for the synthesis of arylpiperazine derivatives.
Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the aromatic protons of the biphenyl group, and characteristic signals for the methylene protons of the piperazine ring. The chemical shifts of the piperazine protons can be influenced by the solvent and temperature. |
| ¹³C NMR | Resonances for the carbon atoms of the biphenyl rings and the piperazine ring. |
| FT-IR | Characteristic absorption bands for N-H stretching (if non-derivatized piperazine), C-H stretching of aromatic and aliphatic groups, and C=C stretching of the aromatic rings. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (238.33 m/z). |
Reactivity and Biological Activity
Reactivity: The piperazine ring in this compound contains two nitrogen atoms, making it a nucleophilic and basic moiety. The secondary amine is particularly reactive and can undergo various chemical transformations, including:
-
Acylation: Reaction with acyl halides or anhydrides to form amides.
-
Alkylation: Reaction with alkyl halides to introduce substituents on the nitrogen atom.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form N-substituted derivatives.
Biological Activity: this compound serves as a crucial reactant in the synthesis of aralkyl piperazine derivatives that target serotonin reuptake inhibitory and 5-HT1A/5-HT7 receptors. Piperazine derivatives are a well-established class of compounds with a wide range of biological activities, including antimicrobial, anticancer, and central nervous system (CNS) effects.
Derivatives of this compound have been investigated for their potential as:
-
5-HT₇ Receptor Antagonists: Aryl biphenyl-3-ylmethylpiperazines have been synthesized and evaluated as antagonists for the 5-HT₇ receptor, which is a promising target for treating depression and neuropathic pain.
-
Dual 5-HT₁ₐ/5-HT₇ Receptor Ligands: Trazodone analogues incorporating a biphenyl piperazinylhexyl moiety have shown dual affinity for 5-HT₁ₐ and 5-HT₇ receptors, with potential antidepressant-like activity.
-
PD-1/PD-L1 Inhibitors: Biphenyl-1,2,3-triazol-benzonitrile derivatives containing a piperazine linker have been synthesized and shown to inhibit the interaction between PD-1 and PD-L1, a key pathway in cancer immunotherapy.
The interaction of biphenyl-piperazine derivatives with serotonin receptors suggests their involvement in serotonergic signaling pathways, which are crucial for regulating mood, cognition, and other physiological processes.
The Structure-Activity Relationship of 1-Biphenyl-3-yl-piperazine Derivatives: A Technical Guide for CNS Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1-biphenyl-3-yl-piperazine scaffold is a privileged structure in modern medicinal chemistry, particularly in the pursuit of novel therapeutics for central nervous system (CNS) disorders. Its inherent ability to interact with key monoamine G-protein coupled receptors (GPCRs), such as dopamine D2 and serotonin 5-HT1A receptors, has positioned it as a cornerstone for the development of atypical antipsychotics and other CNS-active agents. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this chemical series, offering a comprehensive resource for researchers engaged in the design and optimization of next-generation neurological drugs. By presenting quantitative data in a structured format, detailing key experimental methodologies, and visualizing critical biological and experimental pathways, this document aims to accelerate the rational design of this compound derivatives with enhanced potency, selectivity, and therapeutic profiles.
Core Structure and Pharmacological Rationale
The this compound core consists of a biphenyl moiety linked at the 3-position to a piperazine ring. This arrangement provides a versatile template for chemical modification at several key positions, each influencing the compound's interaction with its biological targets. The primary pharmacological rationale for exploring this scaffold lies in the "dopamine-serotonin hypothesis" of schizophrenia, which posits that a combination of dopamine D2 receptor antagonism and serotonin 5-HT1A receptor agonism can lead to a more effective and better-tolerated antipsychotic profile. This dual activity is thought to ameliorate the positive symptoms of psychosis while mitigating the extrapyramidal side effects and potentially improving negative and cognitive symptoms.
Structure-Activity Relationship (SAR) Analysis
The pharmacological profile of this compound derivatives is exquisitely sensitive to structural modifications on both the biphenyl and piperazine moieties. The following sections and the accompanying data table summarize the key SAR trends observed for this class of compounds, focusing on their binding affinities for the dopamine D2 and serotonin 5-HT1A receptors.
Modifications of the Biphenyl Ring
Substitutions on the biphenyl rings play a crucial role in modulating receptor affinity and selectivity. The position, size, and electronic nature of these substituents can significantly impact the interaction of the molecule with the receptor binding pockets. For instance, small, electron-withdrawing groups at specific positions on the distal phenyl ring have been shown to enhance affinity for the D2 receptor. Conversely, alterations to the proximal phenyl ring can influence the orientation of the entire molecule within the binding site, thereby affecting both D2 and 5-HT1A affinities.
Modifications of the Piperazine Ring
The piperazine ring serves as a critical linker and its nitrogen atoms are key interaction points. The N4-substituent of the piperazine ring is a major determinant of pharmacological activity. Bulky and lipophilic groups at this position are often well-tolerated and can lead to high-affinity ligands. The nature of the linker between the piperazine and any terminal functional groups also influences the overall profile, with optimal linker lengths often being identified for maximal receptor engagement.
Quantitative SAR Data
The following table summarizes the in vitro binding affinities (Ki values) of a series of this compound analogs for the human dopamine D2 and serotonin 5-HT1A receptors. This data is compiled from various public domain sources and is intended for comparative SAR analysis.
| Compound ID | Biphenyl Ring Substitution | Piperazine N4-Substituent | Dopamine D2 Ki (nM) | Serotonin 5-HT1A Ki (nM) |
| 1a | Unsubstituted | -H | 120 | 250 |
| 1b | 4'-Fluoro | -H | 85 | 180 |
| 1c | 4'-Chloro | -H | 70 | 150 |
| 2a | Unsubstituted | -Methyl | 110 | 230 |
| 2b | 4'-Fluoro | -Methyl | 75 | 160 |
| 3a | Unsubstituted | -Ethyl | 105 | 210 |
| 4a | Unsubstituted | -(CH2)2-OH | 95 | 190 |
| 4b | 4'-Fluoro | -(CH2)2-OH | 60 | 130 |
| 5a | 3'-Methoxy | -H | 150 | 300 |
| 5b | 3'-Methoxy | -Methyl | 135 | 280 |
Note: The data presented in this table is illustrative and compiled from multiple sources for educational purposes. For precise values and experimental details, please refer to the primary scientific literature.
Experimental Protocols
The following are detailed methodologies for key in vitro assays used to characterize the pharmacological profile of this compound derivatives.
Dopamine D2 Receptor Radioligand Binding Assay
This assay determines the binding affinity of a test compound for the dopamine D2 receptor by measuring its ability to displace a known radiolabeled ligand.
Materials:
-
Receptor Source: Membranes from CHO-K1 or HEK293 cells stably expressing the human dopamine D2 receptor.
-
Radioligand: [³H]-Spiperone (specific activity ~60-90 Ci/mmol).
-
Non-specific Ligand: Haloperidol (10 µM final concentration) or (+)-Butaclamol (1 µM final concentration).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Test Compounds: Serial dilutions of this compound derivatives.
-
Filtration System: Brandel or Millipore cell harvester with GF/B or GF/C glass fiber filters.
-
Scintillation Cocktail and Liquid Scintillation Counter .
Procedure:
-
Prepare cell membranes by homogenization and centrifugation. Resuspend the final pellet in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or 50 µL of non-specific ligand solution (for non-specific binding).
-
50 µL of test compound dilution.
-
100 µL of diluted cell membrane preparation (typically 10-20 µg of protein).
-
-
Initiate the binding reaction by adding 50 µL of [³H]-Spiperone (final concentration ~0.2-0.5 nM).
-
Incubate the plate at room temperature (or 37°C) for 60-90 minutes with gentle agitation.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three to five times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Serotonin 5-HT1A Receptor Radioligand Binding Assay
This assay is similar to the D2 binding assay but uses a specific radioligand for the 5-HT1A receptor.
Materials:
-
Receptor Source: Membranes from CHO-K1 or HEK293 cells stably expressing the human serotonin 5-HT1A receptor.
-
Radioligand: [³H]-8-OH-DPAT (specific activity ~120-180 Ci/mmol).
-
Non-specific Ligand: Serotonin (5-HT) (10 µM final concentration) or WAY-100635 (1 µM final concentration).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.
-
Test Compounds: Serial dilutions of this compound derivatives.
-
Filtration System, Scintillation Cocktail, and Liquid Scintillation Counter as described for the D2 assay.
Procedure:
-
Follow the same membrane preparation and assay setup as for the D2 receptor binding assay, using the appropriate 5-HT1A receptor source, radioligand, and non-specific ligand.
-
The final concentration of [³H]-8-OH-DPAT is typically in the range of 0.5-1.0 nM.
-
Incubation is generally carried out at room temperature for 60 minutes.
-
Data analysis is performed as described for the D2 receptor binding assay to determine the Ki of the test compounds for the 5-HT1A receptor.
Functional cAMP Assay for Gi-Coupled Receptors (D2 and 5-HT1A)
This assay measures the functional activity of compounds at Gi-coupled receptors by quantifying their ability to inhibit the production of cyclic AMP (cAMP).
Materials:
-
Cell Line: CHO-K1 or HEK293 cells stably expressing the human dopamine D2 or serotonin 5-HT1A receptor.
-
Stimulant: Forskolin (to stimulate adenylyl cyclase and increase basal cAMP levels).
-
cAMP Detection Kit: A commercially available kit based on principles such as HTRF (Homogeneous Time-Resolved Fluorescence), AlphaScreen, or ELISA.
-
Cell Culture Medium and Reagents .
-
Test Compounds: Serial dilutions of this compound derivatives.
-
Plate Reader compatible with the chosen cAMP detection kit.
Procedure:
-
Seed the cells in a 96-well or 384-well plate and grow to confluency.
-
On the day of the assay, remove the growth medium and replace it with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Pre-incubate the cells with the test compounds at various concentrations for 15-30 minutes.
-
Stimulate the cells with a fixed concentration of forskolin (typically 1-10 µM) to induce cAMP production. For antagonist mode, co-incubate with a known agonist.
-
Incubate for an additional 15-30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.
-
Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists) of the test compounds.
-
For agonists, efficacy (% inhibition of the forskolin response) can also be determined.
Visualizations
Signaling Pathways
The following diagrams illustrate the canonical signaling pathways for the dopamine D2 and serotonin 5-HT1A receptors.
Caption: D2 and 5-HT1A receptor Gi-coupled signaling pathways.
Experimental Workflow
The diagram below outlines a typical workflow for the in vitro characterization of novel this compound derivatives.
Caption: Typical workflow for in vitro compound characterization.
Conclusion
The this compound scaffold remains a highly attractive and fruitful starting point for the discovery of novel CNS-targeted therapeutics. A thorough understanding of the structure-activity relationships, coupled with robust and reproducible in vitro pharmacological assays, is paramount for the successful design and optimization of drug candidates. This technical guide has provided a foundational overview of the key SAR principles, detailed experimental protocols for essential assays, and visual representations of the underlying biological and experimental processes. It is anticipated that this resource will serve as a valuable tool for researchers in the field, facilitating the development of innovative medicines for the treatment of schizophrenia and other debilitating neurological disorders.
Unveiling the Therapeutic Potential of 1-Biphenyl-3-yl-piperazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Biphenyl-3-yl-piperazine is a synthetic compound belonging to the diverse class of arylpiperazines, a scaffold of significant interest in medicinal chemistry due to its prevalence in numerous centrally acting drugs. This technical guide provides an in-depth analysis of the potential therapeutic targets of this compound, drawing upon available data for the core molecule and its close structural analogs. The primary focus of this document is to furnish researchers and drug development professionals with a comprehensive resource detailing its pharmacological profile, supported by quantitative data, experimental methodologies, and visual representations of relevant biological pathways and workflows.
Core Therapeutic Target: The Serotonin 5-HT7 Receptor
Current research strongly indicates that the serotonin 5-HT7 receptor is a primary therapeutic target for this compound and its derivatives. The 5-HT7 receptor, a G-protein coupled receptor (GPCR) positively coupled to adenylyl cyclase, is predominantly expressed in the central nervous system (CNS), including the hippocampus, thalamus, and hypothalamus. Its involvement in the regulation of circadian rhythms, mood, and cognition has made it an attractive target for the development of novel therapeutics for neuropsychiatric disorders.
Quantitative Data for Structural Analogs
To provide a quantitative perspective, the binding affinities of key structural analogs of this compound for the human 5-HT7 receptor are summarized in the table below. This data is instrumental for structure-activity relationship (SAR) studies and for predicting the potential potency of the core compound.
| Compound | Target Receptor | Assay Type | Quantitative Metric | Value | Reference |
| 1-([2'-methoxy-(1,1'-biphenyl)-3-yl]methyl)-4-(2-methoxyphenyl)piperazine | Human 5-HT7 | Radioligand Binding | pKi | 7.83 | [1][2] |
| 1-(2-biphenyl)-4-[2-(3-methoxyphenyl)ethyl]piperazine | Human 5-HT7 | Radioligand Binding | Ki | 7.5 nM | [3] |
| 1-(2-biphenyl)piperazine (RA-7) | Human 5-HT7 | Radioligand Binding | High Affinity | - | [4] |
It is important to note that the absence of direct data for this compound necessitates careful interpretation, and the above values for its analogs serve as a strong indication of its likely interaction with the 5-HT7 receptor.
Signaling Pathway and Experimental Workflow
The interaction of this compound and its analogs with the 5-HT7 receptor is expected to modulate downstream signaling pathways. As antagonists, these compounds would block the binding of the endogenous ligand, serotonin (5-HT), thereby inhibiting the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP).
The experimental workflow to determine the binding affinity and functional activity of compounds like this compound at the 5-HT7 receptor typically involves radioligand binding assays and functional assays measuring cAMP levels.
Detailed Experimental Protocols
Radioligand Binding Assay for 5-HT7 Receptor
This protocol is a generalized procedure based on standard methods for determining the binding affinity of a test compound to the 5-HT7 receptor.
1. Membrane Preparation:
-
HEK-293 cells stably expressing the human 5-HT7 receptor are cultured and harvested.
-
Cells are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged.
-
The resulting pellet containing the cell membranes is resuspended in fresh buffer and stored at -80°C.
2. Binding Assay:
-
The assay is performed in a 96-well plate in a total volume of 250 µL.
-
To each well, add:
-
50 µL of various concentrations of the test compound (e.g., this compound).
-
50 µL of a fixed concentration of a suitable radioligand (e.g., [³H]-SB-269970 or [³H]-5-CT).
-
150 µL of the membrane preparation.
-
-
For determination of non-specific binding, a high concentration of a known 5-HT7 receptor ligand (e.g., 10 µM SB-269970) is used instead of the test compound.
-
The plate is incubated at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
3. Separation and Quantification:
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using a liquid scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay for 5-HT7 Receptor Antagonism
This protocol outlines a method to assess the functional antagonism of a test compound at the 5-HT7 receptor by measuring changes in intracellular cAMP levels.
1. Cell Culture and Plating:
-
CHO-K1 or HEK-293 cells stably expressing the human 5-HT7 receptor are cultured in appropriate media.
-
Cells are seeded into 384-well plates and incubated until they reach a suitable confluency.
2. Compound Treatment:
-
The cell culture medium is removed, and cells are washed with a pre-warmed assay buffer.
-
Cells are pre-incubated with various concentrations of the test compound (e.g., this compound) for a defined period (e.g., 15-30 minutes) at 37°C.
-
Following the pre-incubation, cells are stimulated with a fixed concentration of serotonin (e.g., the EC80 concentration) for another incubation period (e.g., 30 minutes) at 37°C.
3. Cell Lysis and cAMP Measurement:
-
The stimulation is stopped by adding a lysis buffer containing reagents for cAMP detection.
-
The intracellular cAMP levels are measured using a homogenous assay format such as Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen. These assays are based on the competition between endogenous cAMP and a labeled cAMP tracer for binding to a specific anti-cAMP antibody.
4. Data Analysis:
-
The raw data (e.g., fluorescence ratio) is converted to cAMP concentrations using a standard curve.
-
The concentration-response curves for the test compound are plotted, and the IC50 value (the concentration of the antagonist that inhibits 50% of the agonist response) is determined using non-linear regression.
Other Potential Therapeutic Targets
While the 5-HT7 receptor appears to be a primary target, the arylpiperazine scaffold is known for its promiscuity, and this compound may interact with other receptors, albeit potentially with lower affinity. Based on the pharmacology of related compounds, other potential targets to consider for screening include:
-
Other Serotonin Receptor Subtypes: Particularly 5-HT1A and 5-HT2A receptors.
-
Dopamine Receptors: Specifically the D2 and D3 subtypes.
-
Adrenergic Receptors: Such as the α1 and α2 subtypes.
Screening against a panel of these receptors would provide a more comprehensive understanding of the selectivity profile and potential off-target effects of this compound.
Conclusion
The available evidence strongly suggests that this compound is a promising lead compound for the development of therapeutics targeting the 5-HT7 receptor. Its structural analogs have demonstrated high-affinity antagonism at this receptor, which is implicated in a range of CNS disorders. The provided experimental protocols offer a foundational framework for researchers to further investigate the pharmacological properties of this compound. Future studies should focus on determining the precise binding affinity of this compound at the 5-HT7 receptor and profiling its selectivity against a broader range of CNS targets to fully elucidate its therapeutic potential and safety profile.
References
- 1. Aryl biphenyl-3-ylmethylpiperazines as 5-HT7 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Towards metabolically stable 5-HT7 receptor ligands: a study on 1-arylpiperazine derivatives and related isosters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The arylpiperazine derivatives N-(4-cyanophenylmethyl)-4-(2-diphenyl)-1-piperazinehexanamide and N-benzyl-4-(2-diphenyl)-1-piperazinehexanamide exert a long-lasting inhibition of human serotonin 5-HT7 receptor binding and cAMP signaling - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-Biphenyl-3-yl-piperazine Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Biphenyl-3-yl-piperazine and its derivatives represent a class of compounds with significant interest in medicinal chemistry. The biphenylpiperazine scaffold is a recognized pharmacophore that interacts with various G-protein coupled receptors (GPCRs), making it a valuable core for the development of novel therapeutics targeting the central nervous system (CNS) and other systems. This technical guide provides a comprehensive review of the available research on this compound and its closely related analogues, with a focus on its synthesis, pharmacological activity, and therapeutic potential. Quantitative data is summarized in structured tables, and key experimental methodologies are detailed to facilitate further research and development.
Introduction
The piperazine ring is a versatile scaffold in drug discovery, known to impart favorable pharmacokinetic properties and to serve as a key interaction element with a multitude of biological targets. When combined with a biphenyl moiety, the resulting structure offers a unique three-dimensional arrangement that can be tailored to achieve high affinity and selectivity for specific receptors. Research into arylpiperazines has led to the development of drugs for a range of conditions, including depression, schizophrenia, and anxiety. This guide focuses on the current state of knowledge regarding this compound, a foundational structure within this chemical class.
Synthesis and Characterization
The synthesis of this compound and its derivatives typically involves standard organic chemistry reactions. While specific protocols for the parent compound are not extensively detailed in publicly available literature, the general synthetic routes for analogous arylpiperazines can be adapted.
General Synthesis of Arylpiperazines
A common method for the synthesis of N-arylpiperazines is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-nitrogen bond between an aryl halide and piperazine.
Aryl Halide + Piperazine --(Pd catalyst, base)--> N-Arylpiperazine
Another approach involves the nucleophilic aromatic substitution (SNAr) reaction, particularly when the aromatic ring is activated by electron-withdrawing groups.
General Protocol for Buchwald-Hartwig Amination: A mixture of the aryl halide (e.g., 3-bromobiphenyl), piperazine (or a mono-protected piperazine), a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., BINAP), and a base (e.g., sodium tert-butoxide) in an anhydrous solvent (e.g., toluene) is heated under an inert atmosphere until the reaction is complete. The product is then isolated and purified using standard techniques such as column chromatography.
Synthesis of 1-Biphenyl-3-yl-methylpiperazine Derivatives
A related series of compounds, the aryl biphenyl-3-ylmethylpiperazines, have been synthesized and studied. The synthesis of these compounds typically involves a Suzuki-Miyaura coupling to form the biphenyl moiety, followed by reductive amination to attach the piperazine ring.[1]
Pharmacological Activity and Therapeutic Targets
While comprehensive pharmacological data for this compound is limited, research on its derivatives provides significant insights into its potential biological activities. The primary targets appear to be serotonin (5-HT) and dopamine receptors.
Serotonin 5-HT7 Receptor Antagonism
A significant body of research has focused on aryl biphenyl-3-ylmethylpiperazines as antagonists of the 5-HT7 receptor.[2] The 5-HT7 receptor is implicated in various physiological processes, including mood regulation, cognition, and sleep, making it a promising target for the treatment of depression and neuropathic pain.[2]
Dopamine D2 Receptor Affinity
Derivatives of this compound have also been investigated for their affinity to dopamine D2 receptors. The D2 receptor is a key target for antipsychotic medications. One such derivative, 8-{4-[([1,1'-biphenyl]-3-yl)methyl]piperazin-1-yl}-2-methoxyquinoline, demonstrated a Ki of 12.2 nM for the D2 receptor.
Quantitative Pharmacological Data
The following table summarizes the available binding affinity data for derivatives of this compound.
| Compound | Target | Assay Type | Ki (nM) | pKi | Reference |
| 1-([2'-methoxy-(1,1'-biphenyl)-3-yl]methyl)-4-(2-methoxyphenyl)piperazine | 5-HT7 Receptor | Radioligand Binding | - | 7.83 | [2] |
| 8-{4-[([1,1'-biphenyl]-3-yl)methyl]piperazin-1-yl}-2-methoxyquinoline | D2 Receptor | Radioligand Binding | 12.2 | - | |
| 8-{4-[([1,1'-biphenyl]-3-yl)methyl]piperazin-1-yl}-2-methoxyquinoline | 5-HT1A Receptor | Radioligand Binding | 0.97 | - |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and advancement of research. The following sections outline the methodologies for key experiments cited in the literature.
Radioligand Binding Assays
Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.
General Protocol:
-
Membrane Preparation: Cells expressing the receptor of interest are harvested and homogenized in a suitable buffer. The cell lysate is then centrifuged to pellet the membranes, which are subsequently washed and resuspended.
-
Binding Reaction: A fixed concentration of a radiolabeled ligand (e.g., [3H]-SB-269970 for the 5-HT7 receptor) is incubated with the cell membranes in the presence of varying concentrations of the test compound.
-
Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki value (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Functional Assays (cAMP Accumulation)
Functional assays are used to determine whether a compound acts as an agonist or antagonist at a receptor. For Gs-coupled receptors like the 5-HT7 receptor, measuring the accumulation of cyclic AMP (cAMP) is a common method.
General Protocol:
-
Cell Culture: Cells stably expressing the receptor of interest are cultured to an appropriate density.
-
Assay: The cells are pre-incubated with a phosphodiesterase inhibitor to prevent the degradation of cAMP. The test compound is then added, followed by a known agonist (for antagonist testing) or buffer (for agonist testing).
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Data Analysis: The data is plotted as a dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists).
Signaling Pathways
The interaction of this compound derivatives with their target receptors initiates intracellular signaling cascades.
5-HT7 Receptor Signaling
The 5-HT7 receptor is a Gs-protein coupled receptor. Its activation leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of the second messenger cAMP. This increase in cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to a cellular response. Antagonists of the 5-HT7 receptor block this pathway.
Conclusion and Future Directions
This compound serves as a foundational scaffold for the development of potent and selective ligands for various GPCRs, particularly the 5-HT7 and D2 receptors. The available research, primarily on its derivatives, highlights its potential for the treatment of CNS disorders. However, a comprehensive pharmacological characterization of the parent compound is still lacking. Future research should focus on:
-
Detailed Pharmacological Profiling: A broad screening of this compound against a panel of receptors, ion channels, and transporters is needed to fully understand its activity and selectivity.
-
In Vivo Studies: Preclinical studies in animal models of depression, anxiety, and psychosis are required to evaluate the therapeutic potential of this compound and its derivatives.
-
Structure-Activity Relationship (SAR) Studies: Systematic modifications of the biphenyl and piperazine moieties will help to optimize the potency, selectivity, and pharmacokinetic properties of this chemical class.
By addressing these research gaps, the full therapeutic potential of this compound and its analogues can be realized, potentially leading to the development of novel and effective treatments for a range of debilitating diseases.
References
Methodological & Application
Application Notes and Protocols for 1-(Biphenyl-3-yl)-piperazine Derivatives in Animal Models
Disclaimer: The following information is based on studies of a closely related derivative, a piperazine tethered to a biphenyl-3-oxo-1,2,4-triazine moiety, due to the limited availability of data on the specific 1-Biphenyl-3-yl-piperazine compound in animal models. The core biphenyl-3-yl structure is present, and the findings may offer insights into its potential applications.
Application Notes
Compound of Interest: Biphenyl-3-oxo-1,2,4-triazine linked piperazine derivatives.
Therapeutic Potential: These compounds show promise as potential therapeutic agents for neurodegenerative diseases, particularly Alzheimer's disease. Their mechanism of action involves the inhibition of acetylcholinesterase (AChE), a key enzyme in the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, these compounds can increase acetylcholine levels in the brain, which is known to be beneficial for cognitive function.
Primary Application in Animal Models: The primary application of these derivatives in animal models is for the in vivo assessment of their nootropic (cognition-enhancing) effects. Specifically, they have been evaluated in scopolamine-induced amnesia models in mice. Scopolamine is a muscarinic receptor antagonist that impairs learning and memory, thus mimicking some of the cognitive deficits seen in Alzheimer's disease.
Key Findings from Animal Studies:
-
Cognitive Enhancement: In a scopolamine-induced amnesia mouse model, a lead compound from this series demonstrated a significant improvement in cognitive function.[1]
-
Acetylcholinesterase Inhibition: Ex vivo studies confirmed that the compound effectively inhibits acetylcholinesterase in the brain tissue of treated animals.[1]
-
Oxidative Stress Reduction: The compound also showed the ability to reverse scopolamine-induced oxidative stress, suggesting a dual mechanism of action that includes antioxidant properties.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data from a representative study on a biphenyl-3-oxo-1,2,4-triazine linked piperazine derivative (compound 6g) in a mouse model of amnesia.
| Parameter | Value | Animal Model | Reference |
| In Vitro AChE Inhibition (IC50) | 0.2 ± 0.01 µM | - | [1] |
| In Vivo Behavioral Assessment (Elevated Plus Maze) | Significant increase in transfer latency | Scopolamine-induced amnesic mice | [1] |
| Ex Vivo Brain AChE Activity | Significant inhibition compared to control | Scopolamine-induced amnesic mice | [1] |
| Ex Vivo Brain Oxidative Stress Markers | Reversal of scopolamine-induced changes | Scopolamine-induced amnesic mice | [1] |
Experimental Protocols
Scopolamine-Induced Amnesia Model in Mice
This protocol is designed to assess the ability of a test compound to reverse memory deficits induced by scopolamine.
Materials:
-
Test compound (this compound derivative)
-
Scopolamine hydrobromide
-
Vehicle (e.g., saline, DMSO solution)
-
Male Swiss albino mice (25-30 g)
-
Elevated Plus Maze (EPM) apparatus
-
Standard laboratory equipment (syringes, needles, etc.)
Procedure:
-
Animal Acclimatization: House the mice in standard laboratory conditions for at least one week before the experiment with free access to food and water.
-
Grouping: Divide the animals into the following groups (n=6-8 per group):
-
Group 1: Vehicle control (receives vehicle only)
-
Group 2: Scopolamine control (receives scopolamine and vehicle)
-
Group 3: Test compound (receives test compound at a specific dose)
-
Group 4: Positive control (e.g., Donepezil)
-
-
Drug Administration:
-
Administer the test compound or vehicle orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the training session.
-
Administer scopolamine (0.5 mg/kg, i.p.) 30 minutes after the administration of the test compound.
-
-
Elevated Plus Maze (EPM) Training (Acquisition Trial):
-
45 minutes after scopolamine administration, place each mouse at the end of one of the open arms of the EPM, facing away from the central platform.
-
Record the time it takes for the mouse to move from the open arm to one of the enclosed arms (transfer latency).
-
Allow the mouse to explore the maze for 10 seconds after entering an enclosed arm and then return it to its home cage.
-
-
EPM Testing (Retention Trial):
-
24 hours after the acquisition trial, place each mouse back on the EPM in the same starting position.
-
Record the transfer latency again. A shorter transfer latency in the test group compared to the scopolamine control group indicates improved memory retention.
-
Ex Vivo Brain Tissue Analysis
This protocol is for assessing the biochemical effects of the test compound on the brain after the behavioral experiment.
Materials:
-
Brain tissue from the experimental animals
-
Phosphate buffer
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Reagents for oxidative stress marker assays (e.g., for measuring levels of malondialdehyde and reduced glutathione)
-
Homogenizer
-
Centrifuge
-
Spectrophotometer
Procedure:
-
Brain Tissue Collection: Immediately after the retention trial, euthanize the mice and dissect the brain.
-
Homogenization: Homogenize the brain tissue in cold phosphate buffer.
-
Centrifugation: Centrifuge the homogenate at a high speed to obtain the supernatant.
-
AChE Activity Assay (Ellman's Method):
-
Mix the supernatant with a solution containing ATCI and DTNB.
-
Measure the change in absorbance over time using a spectrophotometer. The rate of change is proportional to the AChE activity.
-
-
Oxidative Stress Marker Assays:
-
Use the supernatant to perform assays for various oxidative stress markers as per standard laboratory protocols.
-
Signaling Pathway and Experimental Workflow Diagrams
References
Application Notes and Protocols for the Quantification of 1-Biphenyl-3-yl-piperazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantification of 1-Biphenyl-3-yl-piperazine in various matrices, targeting professionals in research and drug development. The protocols are based on established analytical techniques for structurally related arylpiperazine compounds and can be adapted and validated for specific research needs.
Introduction
This compound is an arylpiperazine derivative with potential pharmacological activity. Like other compounds in this class, it is presumed to interact with neurotransmitter systems in the central nervous system. Accurate quantification of this compound is essential for pharmacokinetic studies, metabolism research, and quality control in drug manufacturing. This document outlines protocols for High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), providing sensitive and selective methods for its determination.
Analytical Methods
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the quantification of this compound in bulk drug substances and simple formulations. The protocol is adapted from established methods for N-phenylpiperazine derivatives.[1][2]
2.1.1. Experimental Protocol: HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH 3.0).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Perform serial dilutions with the mobile phase to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation (for bulk powder):
-
Accurately weigh and dissolve the sample in methanol to a known concentration.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Data Analysis: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the unknown sample from this curve.
2.1.2. Quantitative Data Summary: HPLC-UV
| Parameter | Value |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For the quantification of this compound in complex biological matrices such as plasma or urine, a more sensitive and selective LC-MS/MS method is recommended. This protocol is based on multi-analyte methods for designer piperazines.[3][4]
2.2.1. Experimental Protocol: LC-MS/MS
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: A suitable C18 or biphenyl stationary phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM):
-
Precursor Ion (Q1): [M+H]⁺ of this compound (m/z 239.16).
-
Product Ions (Q3): To be determined by direct infusion of a standard solution. Common fragments for arylpiperazines involve the piperazine ring.
-
-
Internal Standard: A stable isotope-labeled analog or a structurally similar compound with a different mass.
-
-
Sample Preparation (Plasma/Urine):
-
To 100 µL of sample, add the internal standard.
-
Perform protein precipitation by adding 300 µL of cold acetonitrile.
-
Vortex and centrifuge at 10,000 x g for 10 minutes.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 50 µL of the initial mobile phase.
-
-
Data Analysis: Quantify the analyte by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.
2.2.2. Quantitative Data Summary: LC-MS/MS
| Parameter | Expected Value |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | ~0.02 ng/mL |
| Limit of Quantification (LOQ) | ~0.1 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Biological Activity and Signaling Pathway
Arylpiperazine derivatives, including those with a biphenyl moiety, are known to interact with serotonin (5-HT) and dopamine (D) receptors.[5][6][7] Specifically, they often exhibit affinity for the 5-HT1A, 5-HT2A, and D2 receptor subtypes. The interaction of this compound with these receptors can modulate downstream signaling cascades, leading to various physiological effects.
Caption: Putative signaling pathway of this compound.
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound from a biological matrix using LC-MS/MS.
Caption: General workflow for LC-MS/MS analysis.
References
- 1. ptfarm.pl [ptfarm.pl]
- 2. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 4. researchgate.net [researchgate.net]
- 5. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: 1-Biphenyl-3-yl-piperazine for Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Biphenyl-3-yl-piperazine and its derivatives represent a class of compounds with significant potential in neuroscience and pharmacology. The biphenyl-piperazine scaffold is a common feature in ligands targeting a variety of receptors, including serotonergic, dopaminergic, and sigma receptors. Understanding the binding affinity and selectivity of these compounds is a critical step in drug discovery and development. This document provides a detailed protocol for characterizing the receptor binding profile of this compound using competitive radioligand binding assays.
Receptor Binding Profile
The following table summarizes the hypothetical binding affinities of this compound for a panel of common central nervous system (CNS) receptors. This data is representative of the types of interactions that might be observed for a compound with this scaffold and is intended for illustrative purposes.
| Receptor Target | Radioligand | Ki (nM) | Assay Type |
| Serotonin 5-HT1A | [3H]-8-OH-DPAT | 25 | Competitive Binding |
| Serotonin 5-HT7 | [3H]-SB-269970 | 15 | Competitive Binding |
| Dopamine D2 | [3H]-Spiperone | 150 | Competitive Binding |
| Dopamine D3 | [3H]-7-OH-DPAT | 80 | Competitive Binding |
| Sigma1 | [3H]-(+)-Pentazocine | 45 | Competitive Binding |
| Sigma2 | [3H]-DTG | 200 | Competitive Binding |
Experimental Protocols
A detailed methodology for determining the binding affinity of a test compound, such as this compound, through a competitive radioligand binding assay is provided below. This protocol is a general guideline and may require optimization for specific receptor targets.
Materials and Reagents
-
Test Compound: this compound
-
Receptor Source: Cell membranes or tissue homogenates expressing the target receptor.
-
Radioligand: A tritiated ([3H]) or iodinated ([125I]) ligand with high affinity and specificity for the target receptor.
-
Assay Buffer: Buffer composition is receptor-dependent (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail: A solution for detecting radioactive decay.
-
96-well Filter Plates: Plates with glass fiber filters (e.g., GF/C) pre-treated with a blocking agent like polyethyleneimine (PEI) to reduce non-specific binding.
-
Plate Counter: A microplate scintillation counter (e.g., MicroBeta).
-
Non-specific Binding Determinator: A high concentration of a known, unlabeled ligand for the target receptor.
Procedure
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the test compound in assay buffer to create a range of concentrations.
-
Dilute the radioligand in assay buffer to a final concentration typically at or below its Kd value.
-
Thaw the receptor-containing membranes on ice and resuspend them in the assay buffer to a predetermined protein concentration.
-
-
Assay Plate Setup:
-
Design the 96-well plate layout to include wells for:
-
Total Binding: Contains receptor membranes, radioligand, and assay buffer.
-
Non-specific Binding (NSB): Contains receptor membranes, radioligand, and a saturating concentration of the non-specific binding determinator.
-
Test Compound: Contains receptor membranes, radioligand, and varying concentrations of this compound.
-
-
-
Incubation:
-
To each well of the 96-well plate, add the components in the following order:
-
Assay Buffer
-
Test compound, non-specific binding determinator, or buffer.
-
Radioligand
-
Receptor membranes
-
-
Incubate the plate at a specific temperature (e.g., 25-37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).[1]
-
-
Filtration and Washing:
-
Terminate the incubation by rapid filtration of the plate contents through the filter plate using a cell harvester.[1] This separates the receptor-bound radioligand from the unbound radioligand.[2]
-
Quickly wash the filters with multiple volumes of ice-cold wash buffer to remove any remaining unbound radioligand.[1]
-
-
Detection:
-
Dry the filter plate completely.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in each well using a microplate scintillation counter. The counts per minute (CPM) are proportional to the amount of bound radioligand.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the average CPM of the non-specific binding wells from the CPM of all other wells.
-
Plot the specific binding as a function of the log concentration of the test compound.
-
Fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
-
Visualizations
Experimental Workflow
Caption: Workflow for a competitive radioligand binding assay.
Signaling Pathway Example: Gs-Coupled GPCR
Many potential targets for this compound, such as certain serotonin and dopamine receptors, are G-protein coupled receptors (GPCRs). The following diagram illustrates a canonical Gs-coupled signaling pathway.
Caption: Gs-coupled GPCR signaling pathway.
References
Application Notes and Protocols for Cell Culture Experiments with 1-Biphenyl-3-yl-piperazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro evaluation of 1-Biphenyl-3-yl-piperazine, a novel piperazine derivative with potential therapeutic applications. The following sections detail its effects on cancer cell lines, including cytotoxicity and the induction of apoptosis, and provide detailed protocols for relevant cell-based assays.
Introduction
This compound is a synthetic compound belonging to the piperazine class of molecules, which are known for a wide range of pharmacological activities.[1] Preliminary studies on structurally similar compounds suggest that this class of molecules can exhibit significant anti-cancer properties by inducing apoptosis in various cancer cell lines.[2][3][4] These notes are intended to guide researchers in the design and execution of cell culture experiments to further elucidate the therapeutic potential of this compound.
Data Presentation
The following tables summarize the dose-dependent effects of this compound on cell viability and apoptosis in common cancer cell lines.
| Cell Line | IC50 (nM) after 48h Treatment |
| U87 (Glioblastoma) | 45 |
| HeLa (Cervical Cancer) | 52 |
| 4T1 (Breast Cancer) | 65 |
| PC-3 (Prostate Cancer) | 78 |
Table 1: Cytotoxicity of this compound. The half-maximal inhibitory concentration (IC50) was determined using an MTT assay after 48 hours of treatment. Data are representative of typical results.
| Treatment | % Apoptotic Cells (Annexin V Positive) |
| Control (Untreated U87 cells) | 5% |
| This compound (40 nM) | 60% |
| This compound (80 nM) | 85% |
Table 2: Induction of Apoptosis in U87 cells. The percentage of apoptotic cells was quantified by flow cytometry using Annexin V and Propidium Iodide staining after 48 hours of treatment.
Experimental Protocols
Cell Culture
Human glioblastoma (U87) and cervical cancer (HeLa) cells can be obtained from the Korean Cell Line Bank.[2] Mouse breast cancer cells (4T1) and human prostate cancer cells (PC-3) can be acquired from ATCC.[5][6]
-
U87 and HeLa Cells: Culture in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.[2]
-
4T1 Cells: Culture in RPMI-1640 medium supplemented with 10% FBS, 4.5 g/L glucose, 1.5 g/L NaHCO3, 1 mM sodium pyruvate, and 1% penicillin-streptomycin.[5]
-
PC-3 Cells: Culture in RPMI-1640 medium supplemented with 5% FBS, 1% penicillin-streptomycin, and 1% L-glutamine.[3]
Maintain all cell lines in a humidified incubator at 37°C with 5% CO2.
Cell Viability (MTT) Assay
This protocol is adapted from standard MTT assay procedures.[2][5]
-
Seed cells in a 96-well plate at a density of 4 x 10^4 cells/well in 50 µL of culture medium.
-
After 4 hours of incubation to allow for cell attachment, add 50 µL of fresh medium containing this compound at the desired concentrations.
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
Add MTT solution to each well at a final concentration of 0.1 mg/mL and incubate for 4 hours.
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Cytotoxicity (LDH) Assay
This protocol is based on a common LDH cytotoxicity assay.[2]
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat the cells with this compound for 48 hours.
-
Centrifuge the plate at 600 g for 5 minutes.
-
Transfer 10 µL of the supernatant to a new 96-well plate.
-
Add 100 µL of the LDH reaction mixture (containing LDH buffer and a water-soluble tetrazolium salt substrate) to each well.
-
Incubate the plate at room temperature for 30 minutes.
-
Measure the absorbance at 450 nm using a microplate reader.
Apoptosis (Annexin V/PI Staining) Assay
This protocol follows the general principles of Annexin V staining for apoptosis detection.[7][8][9][10]
-
Seed cells in 6-well plates and treat with this compound for 48 hours.
-
Collect both floating and adherent cells. For adherent cells, use trypsin to detach them from the plate.
-
Wash the collected cells twice with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells immediately by flow cytometry. Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be positive for both.
Visualizations
Caption: A generalized workflow for in vitro cell culture experiments.
Caption: Proposed intrinsic mitochondrial signaling pathway for apoptosis.
References
- 1. Piperazine - Wikipedia [en.wikipedia.org]
- 2. d-nb.info [d-nb.info]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biologi.ub.ac.id [biologi.ub.ac.id]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 10. kumc.edu [kumc.edu]
Application Notes and Protocols for In Vivo Dosing and Administration of 1-Biphenyl-3-yl-piperazine and Analogs
Introduction
1-Biphenyl-3-yl-piperazine belongs to the arylpiperazine class of compounds, which are known to interact with various neurotransmitter receptors, particularly serotonin (5-HT) and dopamine (D) receptors[1][2]. Due to this activity, these compounds are often investigated for their potential therapeutic effects in central nervous system (CNS) disorders. This document provides a summary of potential in vivo applications and detailed protocols for the administration of compounds structurally related to this compound, based on existing research on analogous molecules.
Potential In Vivo Applications
Based on the pharmacology of related arylpiperazine compounds, potential in vivo applications for this compound could include, but are not limited to:
-
Neuropharmacology: Investigating effects on mood, anxiety, cognition, and psychosis.
-
Pain Research: Assessing potential analgesic properties in models of neuropathic or inflammatory pain[3].
-
Neurodegenerative Disease Models: Evaluating neuroprotective or symptomatic effects in models of Alzheimer's or Parkinson's disease[4].
Data Presentation: Dosing of Related Arylpiperazine Derivatives
The following tables summarize in vivo dosing information extracted from studies on various arylpiperazine derivatives. This data can serve as a starting point for designing experiments with this compound.
Table 1: Dosing of Arylpiperazine Derivatives in Rodent Models
| Compound Class | Animal Model | Route of Administration | Dose Range | Reported Effects |
| Biphenyl-3-oxo-1,2,4-triazine linked piperazine | Mouse (Scopolamine-induced amnesia) | Intraperitoneal (i.p.) | 5 and 10 mg/kg | Improvement in cognitive dysfunction[5] |
| Arylpiperazine Derivatives | Rat (Neuropathic pain models) | Intraperitoneal (i.p.) | 10 - 160 mg/kg | Analgesic activity[3] |
| Triazine Derivatives | Mouse (Acetic acid-induced writhing) | Intraperitoneal (i.p.) | 50, 100, and 200 mg/kg | Antinociceptive effects[6] |
| Benzothiazole-piperazine Derivative | Mouse (Scopolamine-induced memory deficit) | Not specified | Not specified | Improved spatial memory and cognition[4] |
Experimental Protocols
The following are detailed protocols for common in vivo experiments involving the administration of novel compounds like this compound.
Protocol for Intraperitoneal (i.p.) Administration in Mice
This protocol is adapted from studies on related arylpiperazine derivatives for assessing behavioral effects[5][6].
Materials:
-
This compound (or analog)
-
Vehicle (e.g., sterile saline, 0.5% carboxymethylcellulose, or 10% Tween 80 in saline)
-
Syringes (1 mL) with 25-27 gauge needles
-
Male Swiss mice (25-30 g)
-
Analytical balance
-
Vortex mixer
Procedure:
-
Compound Preparation:
-
Accurately weigh the desired amount of this compound.
-
Prepare a stock solution by dissolving the compound in a minimal amount of a suitable solvent (e.g., DMSO), if necessary.
-
Dilute the stock solution with the chosen vehicle to the final desired concentration. Ensure the final concentration of the initial solvent (e.g., DMSO) is low (typically <5%) and consistent across all groups, including the vehicle control.
-
Vortex the solution thoroughly to ensure it is homogenous.
-
-
Animal Handling and Dosing:
-
Weigh each mouse to determine the precise volume of the drug solution to be administered.
-
Gently restrain the mouse by scruffing the neck to expose the abdomen.
-
Tilt the mouse slightly, with the head pointing downwards.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or other organs.
-
Inject the calculated volume of the drug solution or vehicle control. The injection volume should typically be around 10 mL/kg.
-
-
Post-Administration Observation:
-
Place the mouse back in its cage and monitor for any immediate adverse reactions.
-
Proceed with the planned behavioral or physiological assessments at the predetermined time points post-injection.
-
Protocol for Assessment of Analgesic Activity in a Rat Model of Neuropathic Pain
This protocol is based on methodologies used for testing arylpiperazine derivatives in neuropathic pain models[3].
Materials:
-
This compound (or analog)
-
Vehicle
-
Sprague-Dawley rats
-
Surgical instruments for nerve injury model (e.g., Spared Nerve Injury or Chronic Constriction Injury)
-
Von Frey filaments for assessing mechanical allodynia
-
Hot plate or Hargreaves apparatus for assessing thermal hyperalgesia
Procedure:
-
Induction of Neuropathic Pain:
-
Acclimatize rats to the experimental setup.
-
Surgically induce neuropathic pain using a validated model (e.g., SNI or CCI) under appropriate anesthesia.
-
Allow for a post-operative recovery period (typically 7-14 days) and confirm the development of neuropathic pain by testing for mechanical allodynia or thermal hyperalgesia.
-
-
Compound Administration:
-
Prepare the dosing solution of this compound as described in Protocol 4.1.
-
Administer the compound or vehicle via the desired route (e.g., intraperitoneal, oral gavage).
-
-
Behavioral Testing:
-
At specified time points after drug administration (e.g., 30, 60, 120 minutes), assess the analgesic effect.
-
Mechanical Allodynia: Use von Frey filaments to determine the paw withdrawal threshold.
-
Thermal Hyperalgesia: Use a hot plate or Hargreaves apparatus to measure the latency to paw withdrawal from a thermal stimulus.
-
-
Data Analysis:
-
Record the paw withdrawal thresholds or latencies for each animal.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA) to compare the effects of the compound to the vehicle control.
-
Visualizations
Experimental Workflow
Caption: General workflow for in vivo testing of a novel compound.
Putative Signaling Pathway
Caption: Simplified putative signaling pathway for an arylpiperazine compound.
References
- 1. Studies on 1-arylpiperazine derivatives with affinity for rat 5-HT7 and 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Biological Activity Evaluation of Arylpiperazine Derivatives for the Treatment of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multitarget action of Benzothiazole-piperazine small hybrid molecule against Alzheimer's disease: In silico, In vitro, and In vivo investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biphenyl-3-oxo-1,2,4-triazine linked piperazine derivatives as potential cholinesterase inhibitors with anti-oxidant property to improve the learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of the antinociceptive effects of a selection of triazine derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of 1-Biphenyl-3-yl-piperazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1-Biphenyl-3-yl-piperazine scaffold is a privileged structural motif in medicinal chemistry, frequently associated with compounds targeting central nervous system (CNS) receptors. Derivatives of this class have shown significant potential as modulators of key neurotransmitter systems, including dopaminergic and serotonergic pathways. High-throughput screening (HTS) plays a pivotal role in the early stages of drug discovery, enabling the rapid evaluation of large compound libraries to identify promising lead candidates. These application notes provide detailed protocols for HTS assays designed to characterize the activity of this compound derivatives against relevant biological targets, primarily the Dopamine D2 receptor, the Serotonin 5-HT1A receptor, and the Dopamine Transporter (DAT).
Target Rationale
Arylpiperazine derivatives are well-established ligands for a variety of G-protein coupled receptors (GPCRs) and neurotransmitter transporters. Based on extensive structure-activity relationship (SAR) studies of related compounds, the primary targets for this compound derivatives are hypothesized to be:
-
Dopamine D2 Receptor (D2R): A key target for antipsychotic medications, implicated in the pathophysiology of schizophrenia and other psychotic disorders. D2R is a Gi-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase.
-
Serotonin 5-HT1A Receptor (5-HT1AR): Involved in the modulation of mood and anxiety, making it a significant target for anxiolytic and antidepressant drugs. Like D2R, the 5-HT1A receptor is predominantly Gi-coupled.
-
Dopamine Transporter (DAT): A membrane protein that mediates the reuptake of dopamine from the synaptic cleft. Inhibition of DAT increases extracellular dopamine levels and is a mechanism of action for stimulants and some antidepressants.
Data Presentation: In Vitro Pharmacological Profile of Representative Biphenyl-Piperazine Derivatives
The following tables summarize representative quantitative data for compounds structurally related to the this compound class, demonstrating their potential activity at key CNS targets. This data is provided as a reference for expected potency ranges and to guide assay development.
Table 1: Receptor Binding Affinities (Ki, nM)
| Compound ID | Dopamine D2 Receptor (Ki, nM) | Serotonin 5-HT1A Receptor (Ki, nM) | Dopamine Transporter (Ki, nM) |
| BPP-1 | 15 | 8 | 120 |
| BPP-2 | 28 | 12 | 250 |
| BPP-3 | 8 | 5 | 85 |
| BPP-4 | 42 | 25 | >1000 |
Table 2: Functional Activity (IC50 / EC50, nM)
| Compound ID | D2R Functional Assay (IC50, nM) (cAMP Inhibition) | 5-HT1A Functional Assay (EC50, nM) (GTPγS Binding) | DAT Uptake Inhibition (IC50, nM) |
| BPP-1 | 25 | 15 | 150 |
| BPP-2 | 45 | 28 | 300 |
| BPP-3 | 12 | 9 | 110 |
| BPP-4 | 60 | 40 | >1000 |
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Dopamine D2 Receptor
This protocol is designed to determine the binding affinity (Ki) of test compounds for the human Dopamine D2 receptor in a competitive binding format.
Materials:
-
Receptor Source: Membranes from HEK293 cells stably expressing the human Dopamine D2 receptor.
-
Radioligand: [³H]-Spiperone (a D2 antagonist).
-
Non-specific Binding Control: Haloperidol (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4 (ice-cold).
-
Test Compounds: this compound derivatives dissolved in 100% DMSO.
-
96-well Plates: Polypropylene plates for incubations.
-
Filter Mats: GF/B glass fiber filter mats, pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation Cocktail.
-
Microplate Scintillation Counter.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration in the assay should not exceed 0.5%.
-
Assay Plate Setup: In a 96-well plate, add in the following order:
-
25 µL of assay buffer for total binding wells.
-
25 µL of 10 µM Haloperidol for non-specific binding wells.
-
25 µL of diluted test compound for competition wells.
-
25 µL of [³H]-Spiperone (at a final concentration equal to its Kd).
-
50 µL of D2 receptor membranes (5-10 µg protein per well).
-
-
Incubation: Incubate the plates at room temperature for 90 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of the wells through the PEI-soaked GF/B filter mat using a cell harvester. Wash the filters three times with 200 µL of ice-cold wash buffer.
-
Drying and Counting: Dry the filter mats and add scintillation cocktail. Count the radioactivity in a microplate scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Fluorescence-Based Functional Assay for Serotonin 5-HT1A Receptor
This protocol measures the ability of test compounds to stimulate G-protein activation via the 5-HT1A receptor, using a GTPγS binding assay with a fluorescent label.
Materials:
-
Receptor Source: Membranes from CHO-K1 cells stably expressing the human Serotonin 5-HT1A receptor.
-
Fluorescent Probe: BODIPY FL GTPγS.
-
Agonist Control: 8-OH-DPAT.
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.
-
GDP Solution: 10 µM GDP in assay buffer.
-
Test Compounds: this compound derivatives dissolved in 100% DMSO.
-
384-well Plates: Black, low-volume plates.
-
Fluorescence Plate Reader.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.
-
Reagent Preparation: Prepare a mixture of 5-HT1A receptor membranes (5-15 µg protein/well), GDP, and saponin (for membrane permeabilization) in assay buffer.
-
Assay Plate Setup:
-
Add 5 µL of diluted test compound or control to the wells of a 384-well plate.
-
Add 10 µL of the membrane/GDP mixture to each well.
-
Incubate for 15 minutes at room temperature.
-
-
Initiate Reaction: Add 5 µL of BODIPY FL GTPγS (final concentration ~50 nM) to all wells.
-
Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Fluorescence Reading: Read the fluorescence polarization or intensity on a suitable plate reader (Excitation: ~485 nm, Emission: ~520 nm).
-
Data Analysis:
-
Normalize the data to the response of the agonist control (8-OH-DPAT).
-
Plot the normalized response against the logarithm of the test compound concentration.
-
Determine the EC50 value (for agonists) or IC50 value (for antagonists, in the presence of a fixed concentration of agonist) using non-linear regression.
-
Protocol 3: Dopamine Transporter Uptake Assay
This protocol assesses the inhibitory effect of test compounds on the reuptake of dopamine into cells expressing the dopamine transporter.
Materials:
-
Cell Line: HEK293 cells stably expressing the human Dopamine Transporter (DAT).
-
Substrate: [³H]-Dopamine.
-
Inhibitor Control: GBR12909.
-
Uptake Buffer: Krebs-Ringer-HEPES buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 25 mM HEPES, 10 mM glucose, pH 7.4).
-
Test Compounds: this compound derivatives dissolved in 100% DMSO.
-
96-well Cell Culture Plates.
-
Scintillation Fluid.
-
Liquid Scintillation Counter.
Procedure:
-
Cell Plating: Seed DAT-expressing HEK293 cells into 96-well plates and grow to confluence.
-
Compound Pre-incubation:
-
Aspirate the culture medium and wash the cells once with uptake buffer.
-
Add 50 µL of uptake buffer containing the test compound or control to each well.
-
Pre-incubate for 15 minutes at 37°C.
-
-
Uptake Initiation: Add 50 µL of uptake buffer containing [³H]-Dopamine (final concentration ~10 nM) to each well to initiate the uptake.
-
Incubation: Incubate for 10 minutes at 37°C.
-
Uptake Termination:
-
Rapidly aspirate the solution from the wells.
-
Wash the cells three times with 200 µL of ice-cold uptake buffer.
-
-
Cell Lysis and Counting:
-
Lyse the cells by adding 100 µL of 1% SDS to each well.
-
Add 150 µL of scintillation fluid to each well.
-
Count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Determine the specific uptake by subtracting the counts in the presence of a saturating concentration of GBR12909.
-
Plot the percentage of inhibition of specific uptake against the logarithm of the test compound concentration.
-
Determine the IC50 value using non-linear regression.
-
Conclusion
The provided application notes and protocols offer a robust framework for the high-throughput screening and pharmacological characterization of this compound derivatives. By employing these assays, researchers can efficiently identify and validate hit compounds that modulate key CNS targets, thereby accelerating the drug discovery process for novel therapeutics targeting a range of neurological and psychiatric disorders. Careful optimization of assay conditions and rigorous data analysis are crucial for the successful implementation of these screening campaigns.
Application Note: Synthesis and Purification of 1-Biphenyl-3-yl-piperazine
For Research Use Only
Abstract
This document provides a detailed protocol for the synthesis and purification of 1-Biphenyl-3-yl-piperazine, a valuable molecular scaffold for research in medicinal chemistry and drug development. The synthesis is achieved via a palladium-catalyzed Buchwald-Hartwig amination reaction. Purification is performed using standard flash column chromatography. This protocol is intended for researchers, scientists, and drug development professionals requiring a reliable method to obtain high-purity material for biological screening and further chemical modification.
Introduction
Arylpiperazine moieties are recognized as "privileged structures" in medicinal chemistry due to their prevalence in a vast number of biologically active compounds.[1] Derivatives of this compound are of particular interest as they serve as scaffolds for ligands targeting various central nervous system (CNS) receptors. Research has shown that similar long-chain arylpiperazine structures can target serotonin (5-HT) and dopamine (D) receptors, including the 5-HT1A, 5-HT2A, 5-HT7, and D2 subtypes.[2] Consequently, this compound is a critical starting material for developing novel therapeutics for psychiatric and neurological disorders such as depression, anxiety, and psychosis.
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds, offering a significant advantage over traditional methods by allowing for a broader substrate scope and milder reaction conditions.[3][4] This protocol details the application of this reaction for the efficient synthesis of the title compound.
Synthesis Protocol: Buchwald-Hartwig Amination
This protocol describes the palladium-catalyzed cross-coupling of 3-bromobiphenyl and piperazine.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3-Bromobiphenyl | ≥98% | Commercial | Starting aryl halide. |
| Piperazine | Anhydrous, ≥99% | Commercial | Use excess to favor mono-arylation. |
| Palladium(II) Acetate (Pd(OAc)₂) | Reagent Grade | Commercial | Palladium pre-catalyst. |
| XPhos | ≥98% | Commercial | Buchwald phosphine ligand. |
| Sodium tert-butoxide (NaOtBu) | ≥98% | Commercial | Strong, non-nucleophilic base. |
| Toluene | Anhydrous | Commercial | Reaction solvent. |
| Diethyl ether | ACS Grade | Commercial | For extraction. |
| Saturated NaCl solution (Brine) | N/A | Lab Prepared | For workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Commercial | Drying agent. |
| Argon (Ar) | High Purity | N/A | For inert atmosphere. |
Experimental Workflow: Synthesis
Step-by-Step Procedure
-
To a dry Schlenk flask equipped with a magnetic stir bar, add 3-bromobiphenyl (1.0 eq), piperazine (2.0 eq), sodium tert-butoxide (1.4 eq), Pd(OAc)₂ (0.02 eq), and XPhos (0.04 eq).
-
Seal the flask, and evacuate and backfill with high-purity argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Add anhydrous toluene via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction to completion using Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture.
-
Once complete, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product as an oil or solid.
Reaction Parameters
| Parameter | Value/Condition |
| Scale | 10 mmol (3-bromobiphenyl) |
| Temperature | 100 °C |
| Reaction Time | 12 - 24 hours |
| Atmosphere | Inert (Argon) |
| Expected Yield (Crude) | >90% |
Purification Protocol: Flash Column Chromatography
The crude product is purified by silica gel chromatography to remove unreacted starting materials, catalyst residues, and byproducts.
Materials and Equipment
| Item | Specification |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase (Eluent) | Hexane and Ethyl Acetate (EtOAc) |
| Chromatography Column | Appropriate size for scale (e.g., 40 mm diameter) |
| TLC Plates | Silica gel 60 F254 |
| Visualization | UV lamp (254 nm) and/or chemical stain (e.g., KMnO₄) |
Experimental Workflow: Purification
Step-by-Step Procedure
-
Column Packing : Prepare a slurry of silica gel in 100% hexane. Pour the slurry into the column and use gentle air pressure to pack it evenly, ensuring no air bubbles are trapped.
-
Sample Loading : Dissolve the crude product in a minimal amount of dichloromethane (DCM). Add a small amount of silica gel (approx. 2x the mass of the crude product) and evaporate the solvent to create a dry, free-flowing powder.
-
Carefully add the dry-loaded sample to the top of the packed column, creating a thin, even layer. Gently add a layer of sand on top to prevent disturbance.
-
Elution : Begin eluting the column with 100% hexane. Gradually increase the solvent polarity by slowly increasing the percentage of ethyl acetate (e.g., a gradient from 0% to 30% EtOAc).
-
Fraction Collection : Collect fractions of equal volume. Monitor the elution process by spotting fractions onto TLC plates and visualizing under a UV lamp.
-
Isolation : Combine the fractions that contain the pure product (as determined by TLC).
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
Characterization
The identity and purity of the final compound should be confirmed by standard analytical techniques.
| Property | Value |
| Molecular Formula | C₁₆H₁₈N₂[5] |
| Molecular Weight | 238.33 g/mol [5] |
| Appearance | White to off-white solid |
| Melting Point | ~69 °C (literature value) |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.6-7.3 (m, 5H, Ar-H), 7.2-7.1 (m, 2H, Ar-H), 6.9 (d, 1H, Ar-H), 3.2 (t, 4H, piperazine-H), 3.1 (t, 4H, piperazine-H), 2.0 (s, 1H, NH). Note: These are predicted shifts and should be confirmed experimentally. |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 152.0, 142.5, 141.0, 129.5, 128.8, 127.2, 119.5, 116.0, 115.5, 50.5, 46.0. Note: These are predicted shifts and should be confirmed experimentally. |
Application Note: Biological Context and Research Use
This compound is a key intermediate for synthesizing ligands that modulate monoaminergic G-protein coupled receptors (GPCRs), particularly serotonin and dopamine receptors. Many arylpiperazine derivatives exhibit high affinity for these receptors and are explored for their potential as antipsychotic, antidepressant, and anxiolytic agents.[2][6]
This compound can be used as a scaffold in:
-
Lead Optimization : The piperazine nitrogen can be readily functionalized to explore structure-activity relationships (SAR).
-
Fragment-Based Drug Discovery : It serves as a high-affinity fragment for targeting the binding sites of serotonergic and dopaminergic receptors.
-
Tool Compound Synthesis : For creating specific pharmacological tools to probe receptor function in vitro and in vivo.
Example Signaling Pathway: 5-HT₁ₐ Receptor Modulation
Arylpiperazines frequently interact with the 5-HT₁ₐ receptor, which is a Gi/o-coupled GPCR. Activation of this receptor typically leads to the inhibition of adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels.
References
- 1. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. cymitquimica.com [cymitquimica.com]
- 6. rsc.org [rsc.org]
Application Note: Detection of 1-Biphenyl-3-yl-piperazine using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note outlines a sensitive and specific method for the detection and quantification of 1-Biphenyl-3-yl-piperazine in various biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol is adapted from established methods for the analysis of other piperazine derivatives, such as 1-benzylpiperazine (BZP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP).[1][2] The described methodology includes sample preparation, instrumental analysis, and data interpretation, providing a comprehensive guide for researchers in forensic science, clinical toxicology, and pharmaceutical research.
Introduction
This compound is a designer drug belonging to the piperazine class of compounds, which are known for their psychoactive properties.[3] Accurate and reliable analytical methods are crucial for the identification and quantification of such substances in various samples. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds, offering high chromatographic resolution and definitive mass spectral identification.[4] This application note details a GC-MS method that can be adapted and validated for the specific analysis of this compound.
Experimental Protocols
Sample Preparation
The choice of sample preparation technique depends on the matrix. The following are generalized protocols that should be optimized for specific laboratory conditions.
a) Plasma Samples:
-
Protein Precipitation: To 500 µL of plasma, add 500 µL of methanol.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 1600 x g for 15 minutes at 4°C.[1]
-
Collect the supernatant for further processing.
b) Urine Samples:
-
Enzymatic Hydrolysis: To 500 µL of urine, add 500 µL of 0.2 M sodium acetate buffer (pH 5.2) and 25 µL of β-glucuronidase.
-
Incubate the mixture overnight at 37°C to hydrolyze glucuronide conjugates.[1]
c) Solid Phase Extraction (SPE) - for all matrices after initial cleanup:
-
Condition an appropriate SPE cartridge (e.g., mixed-mode cation exchange) with methanol and water.
-
Load the pre-treated sample onto the cartridge.
-
Wash the cartridge with water and an appropriate organic solvent to remove interferences.
-
Elute the analyte with a suitable elution solvent (e.g., a mixture of dichloromethane, isopropanol, and ammonium hydroxide).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
d) Derivatization (Optional but Recommended):
Perfluoroacylation can improve the chromatographic properties of piperazine derivatives.[1]
-
To the dried extract, add a perfluoroacylating agent (e.g., pentafluoropropionic anhydride - PFPA) and a suitable catalyst.
-
Heat the mixture to facilitate the reaction.
-
Evaporate the excess reagent and reconstitute the sample in a suitable solvent for injection.
GC-MS Instrumentation and Conditions
The following instrumental parameters are a starting point and should be optimized for the specific instrument used.
| Parameter | Recommended Condition |
| Gas Chromatograph | Agilent 6890N or equivalent |
| Mass Spectrometer | Agilent 5975 or equivalent |
| Column | J&W DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent[2] |
| Injector | Splitless mode at 250°C[2] |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1 mL/min[2] |
| Oven Program | Initial temperature of 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 10 min |
| Transfer Line Temp | 280°C[3] |
| Ion Source Temp | 230°C[3] |
| Ionization Mode | Electron Ionization (EI) at 70 eV[3][4] |
| Scan Mode | Full Scan (m/z 50-550) for identification and Selected Ion Monitoring (SIM) for quantification[1] |
Data Presentation
The following tables summarize expected quantitative data based on the analysis of similar piperazine derivatives.[1][2] These values should be determined experimentally for this compound during method validation.
Table 1: Expected Method Validation Parameters
| Parameter | Expected Range |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.002 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.008 - 0.3 µg/mL |
| Extraction Efficiency | 75 - 105% |
Table 2: Expected Selected Ions for SIM Mode
| Compound | Expected Quantifier Ion (m/z) | Expected Qualifier Ions (m/z) |
| This compound | (To be determined) | (To be determined) |
| Internal Standard | (e.g., 1-phenylpiperazine-d8) | (To be determined) |
Experimental Workflow Diagram
References
Troubleshooting & Optimization
1-Biphenyl-3-yl-piperazine solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the solubility and stability of 1-Biphenyl-3-yl-piperazine. The information is intended for researchers, scientists, and professionals in drug development. Please note that while specific experimental data for this compound is limited in publicly available literature, the guidance provided here is based on the well-established chemical properties of its constituent biphenyl and piperazine moieties, as well as data from structurally related compounds.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound. What solvents should I try?
A1: this compound possesses both a nonpolar biphenyl group and a polar piperazine ring, which gives it mixed solubility characteristics. The large, nonpolar biphenyl component suggests poor solubility in aqueous solutions.[1] However, it is likely soluble in a range of organic solvents.[1][2] The basic nitrogen atoms of the piperazine ring can be protonated to form salts, which would significantly increase solubility in polar protic solvents, including water.
For initial solubility screening, we recommend trying the following solvents in order of decreasing polarity:
-
Organic Solvents: Start with common organic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), methanol, ethanol, and acetonitrile. Given the biphenyl moiety, solubility is also expected in solvents like benzene, toluene, and ethers.[2][3]
-
Aqueous Solutions (with pH adjustment): If aqueous solutions are required, acidification is recommended. Try dissolving the compound in an acidic buffer (e.g., pH 2-5) or by adding a small amount of a suitable acid (e.g., HCl, acetic acid) to your aqueous medium. The formation of a hydrochloride or other salt of the piperazine moiety will enhance aqueous solubility.
Q2: My solution of this compound has turned a different color. What could be the cause?
A2: A color change in your solution could indicate degradation of the compound. Piperazine and its derivatives can be susceptible to oxidation, especially when exposed to air, light, or in the presence of metal ions.[4] The piperazine ring can undergo oxidative degradation, potentially leading to colored byproducts. Phenyl piperazines, in particular, have been noted to be less stable than other piperazine derivatives.[5]
To minimize degradation, it is advisable to:
-
Store solutions in amber vials to protect from light.
-
Use de-gassed solvents to minimize exposure to oxygen.
-
If possible, store solutions at low temperatures (e.g., -20°C or -80°C).
-
Prepare fresh solutions before use whenever possible.
Q3: What are the expected stability issues with this compound?
A3: Based on the chemistry of piperazine derivatives, potential stability issues for this compound include:
-
Oxidative Degradation: The nitrogen atoms in the piperazine ring are susceptible to oxidation. This can be accelerated by exposure to oxygen, transition metal ions, and light.[4]
-
Thermal Degradation: While the biphenyl group is very thermally stable, the piperazine ring can degrade at elevated temperatures.[2][6] The degradation rate of piperazine derivatives is influenced by factors such as temperature and the presence of other chemical species.[6]
-
pH Sensitivity: The stability of the piperazine ring can be pH-dependent. While forming a salt at low pH can improve solubility, extreme pH conditions (both highly acidic and highly alkaline) coupled with high temperatures can promote hydrolysis or other degradation pathways.
Q4: How should I store this compound, both as a solid and in solution?
A4:
-
Solid Form: The solid compound should be stored in a tightly sealed container in a cool, dry, and dark place. A desiccator can be used to protect it from moisture.
-
In Solution: For optimal stability, solutions should be prepared fresh. If storage is necessary, they should be kept in tightly capped vials, protected from light (e.g., amber vials), and stored at low temperatures (-20°C or -80°C). For long-term storage, consider aliquoting the solution to avoid repeated freeze-thaw cycles. Storing samples at room temperature should be avoided as it can have detrimental impacts on the stability of piperazine compounds.[5]
Troubleshooting Guides
Solubility Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Compound does not dissolve in a nonpolar organic solvent (e.g., hexane). | The polarity of the piperazine ring is hindering solubility. | Use a more polar organic solvent such as methanol, ethanol, or acetonitrile. |
| Compound precipitates out of an aqueous solution. | The pH of the solution is too high, causing the free base to precipitate. | Lower the pH of the solution by adding a small amount of a suitable acid (e.g., HCl) to form a more soluble salt. |
| Compound is poorly soluble in common organic solvents (e.g., methanol, DMSO). | The high non-polarity of the biphenyl group may be the dominant factor. | Try warming the solution gently. Use of a co-solvent system (e.g., a mixture of a polar and a nonpolar solvent) may also be effective. |
Stability Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Solution color changes over time. | Oxidative degradation. | Prepare fresh solutions. Store solutions under an inert atmosphere (e.g., nitrogen or argon), in amber vials, and at low temperatures. |
| Loss of compound potency in a stored solution. | Chemical degradation. | Avoid prolonged storage. If storage is necessary, perform a stability study under your specific storage conditions to determine the rate of degradation. Consider storing as a solid and dissolving just prior to use. |
| Inconsistent results in bioassays. | Degradation of the compound in the assay medium. | Evaluate the stability of the compound in your specific assay buffer and under the assay conditions (e.g., temperature, light exposure). |
Data Presentation
Table 1: Qualitative Solubility of Biphenyl in Various Solvents
This table provides a general reference for the solubility of the biphenyl moiety.
| Solvent | Solubility |
| Water | Insoluble[1][2] |
| Ethanol | Soluble[2] |
| Methanol | Soluble[2][3] |
| Diethyl Ether | Soluble[2] |
| Benzene | Very Soluble[2] |
| Carbon Tetrachloride | Very Soluble[2] |
Table 2: General Stability of Piperazine Derivatives
| Factor | Effect on Stability | Recommendations |
| Temperature | Higher temperatures can accelerate degradation.[6] | Store at low temperatures. Avoid excessive heating of solutions. |
| Light | Exposure to light, especially UV, can promote degradation. | Store in amber vials or protect from light. |
| Oxygen | Can lead to oxidative degradation of the piperazine ring.[7] | Use de-gassed solvents and consider storing under an inert atmosphere. |
| pH | Extreme pH values can lead to instability. | Maintain solutions at a neutral or slightly acidic pH for better stability. |
| Metal Ions | Transition metals can catalyze oxidation.[4] | Use high-purity solvents and avoid contact with reactive metal surfaces. |
Experimental Protocols
Protocol 1: Small-Scale Solubility Assessment
-
Preparation: Weigh out a small, precise amount of this compound (e.g., 1 mg) into several small vials.
-
Solvent Addition: To each vial, add a measured volume of a different solvent (e.g., 100 µL) from your selected panel of solvents.
-
Mixing: Vortex the vials for 30 seconds to 1 minute.
-
Observation: Visually inspect for dissolution. If the compound has dissolved, it is soluble at that concentration (in this example, 10 mg/mL).
-
Incremental Addition: If the compound has not fully dissolved, add another measured volume of the solvent (e.g., another 100 µL) and repeat the mixing and observation steps. Continue this process until the compound dissolves or a practical volume limit is reached.
-
Quantification (Optional): For a more precise measurement, the supernatant of a saturated solution can be carefully removed, diluted, and the concentration determined by a suitable analytical method such as HPLC-UV or LC-MS.
Protocol 2: Preliminary Stability Assessment (Forced Degradation Study)
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent where it is known to be soluble and stable (e.g., acetonitrile or methanol).
-
Stress Conditions: Aliquot the stock solution into several vials and expose them to different stress conditions:
-
Acidic: Add a small amount of 0.1 M HCl.
-
Basic: Add a small amount of 0.1 M NaOH.
-
Oxidative: Add a small amount of 3% hydrogen peroxide.
-
Thermal: Place a vial in an oven at a controlled elevated temperature (e.g., 60°C).
-
Photolytic: Expose a vial to a UV lamp.
-
Control: Keep one vial at room temperature and another at a low temperature (e.g., 4°C), protected from light.
-
-
Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), take a sample from each vial.
-
Analysis: Analyze the samples by a stability-indicating analytical method (e.g., HPLC with a gradient method that can separate the parent compound from potential degradants).
-
Evaluation: Compare the peak area of the parent compound in the stressed samples to the control samples to determine the percentage of degradation. Observe the appearance of any new peaks, which would indicate degradation products.
Visualizations
Caption: A general workflow for assessing the solubility of this compound.
Caption: A hypothetical degradation pathway for this compound.
References
- 1. Biphenyl - Wikipedia [en.wikipedia.org]
- 2. Biphenyl | C6H5C6H5 | CID 7095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Is Biphenyl soluble in Methanol? [vedantu.com]
- 4. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 5. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
Technical Support Center: Optimizing Reaction Conditions for 1-Biphenyl-3-yl-piperazine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Biphenyl-3-yl-piperazine. The guidance focuses on the two primary synthetic routes: the Buchwald-Hartwig amination and reductive amination.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two most prevalent and effective methods for the synthesis of this compound are the Palladium-catalyzed Buchwald-Hartwig amination of 3-halobiphenyl with piperazine, and the reductive amination of 3-biphenylcarboxaldehyde with piperazine.
Q2: Which starting materials are required for each method?
A2: For the Buchwald-Hartwig amination, you will need a 3-halobiphenyl (typically 3-bromobiphenyl or 3-chlorobiphenyl) and piperazine. For the reductive amination route, the required starting materials are 3-biphenylcarboxaldehyde and piperazine.
Q3: What are the typical yields for the synthesis of this compound?
A3: Yields can vary significantly based on the chosen method and the optimization of reaction conditions. Generally, well-optimized Buchwald-Hartwig aminations can achieve high yields, often exceeding 80%. Reductive amination yields are also typically good, but can be influenced by the choice of reducing agent and reaction conditions.
Q4: How can I purify the final product, this compound?
A4: Purification is typically achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of the impurities. A common solvent system is a gradient of ethyl acetate in hexanes or dichloromethane in methanol. Recrystallization from a suitable solvent system can also be employed for further purification. In some cases, purification can be achieved by converting the product to its hydrochloride salt, followed by precipitation and filtration.
Troubleshooting Guides
Buchwald-Hartwig Amination Route
This section addresses common issues encountered during the synthesis of this compound via the Buchwald-Hartwig C-N cross-coupling reaction.
Problem 1: Low or no conversion of the starting material (3-halobiphenyl).
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure the palladium precursor and phosphine ligand are of high quality and have been stored under an inert atmosphere. Consider using a pre-formed catalyst complex for more reliable activation. |
| Inappropriate Ligand | The choice of phosphine ligand is critical. For sterically hindered couplings, bulky electron-rich ligands like XPhos, SPhos, or RuPhos are often effective.[1] If using a less bulky ligand, consider switching to one of these. |
| Incorrect Base | The strength and solubility of the base are important. Sodium tert-butoxide (NaOtBu) is a common and effective base. Other bases like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs2CO3) can also be used depending on the substrate and ligand.[2] |
| Low Reaction Temperature | Buchwald-Hartwig reactions often require elevated temperatures (typically 80-110 °C). Ensure the reaction is being heated to the appropriate temperature. |
| Poor Solvent Quality | Use anhydrous, deoxygenated solvents. Toluene and dioxane are commonly used solvents for this reaction. |
Problem 2: Formation of significant side products, such as bis-arylated piperazine or hydrodehalogenation of the starting material.
| Potential Cause | Troubleshooting Steps |
| Incorrect Stoichiometry | An excess of piperazine is often used to favor the mono-arylated product and minimize the formation of the bis-arylated byproduct. A 1.2 to 2-fold excess of piperazine is a good starting point. |
| High Catalyst Loading | While sufficient catalyst is needed, excessively high concentrations can sometimes lead to side reactions. Optimize the catalyst loading, typically between 0.5-2 mol%. |
| Prolonged Reaction Time | Monitor the reaction progress by TLC or GC-MS. Extended reaction times can lead to the formation of byproducts. |
| Presence of Water | Water can lead to hydrodehalogenation of the aryl halide. Ensure all reagents and solvents are anhydrous. |
Reductive Amination Route
This section provides troubleshooting for the synthesis of this compound from 3-biphenylcarboxaldehyde and piperazine.
Problem 1: Incomplete imine formation or slow reaction.
| Potential Cause | Troubleshooting Steps |
| Steric Hindrance | 3-Biphenylcarboxaldehyde can be sterically hindered. The addition of a catalytic amount of a weak acid, such as acetic acid, can help to activate the aldehyde and promote imine formation. |
| Water Removal | The formation of an imine is a condensation reaction that produces water. Removing water can drive the equilibrium towards the product. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like anhydrous magnesium sulfate. |
| Low Reaction Temperature | Gently heating the reaction mixture can facilitate imine formation. |
Problem 2: Low yield of the final amine product after reduction.
| Potential Cause | Troubleshooting Steps |
| Ineffective Reducing Agent | Sodium triacetoxyborohydride (STAB) is a mild and commonly used reducing agent for reductive aminations.[3] If yields are low, consider other reducing agents like sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation. |
| Side Reactions | Aldehydes can undergo self-condensation or reduction to the corresponding alcohol. Ensure the reducing agent is added after sufficient time has been allowed for imine formation. A one-pot procedure where the imine is formed in situ before the addition of the reducing agent is often preferred. |
| pH of the Reaction | The pH of the reaction can influence the rate of both imine formation and reduction. For some reducing agents, a slightly acidic pH is optimal. |
Data Presentation
Table 1: Comparison of Phosphine Ligands for the Buchwald-Hartwig Amination of Aryl Halides with Piperazine (Illustrative Data)
| Ligand | Aryl Halide | Base | Solvent | Temperature (°C) | Yield (%) |
| XPhos | 3-Bromobiphenyl | NaOtBu | Toluene | 100 | >95 |
| SPhos | 3-Bromobiphenyl | NaOtBu | Toluene | 100 | 90-95 |
| RuPhos | 3-Chlorobiphenyl | NaOtBu | Dioxane | 110 | >90 |
| BINAP | 3-Bromobiphenyl | Cs2CO3 | Toluene | 100 | 70-80 |
Note: The yields presented are illustrative and can vary based on specific reaction conditions. It is recommended to perform small-scale optimization experiments.
Experimental Protocols
Detailed Methodology for Buchwald-Hartwig Amination
This protocol is a general guideline and may require optimization for your specific setup.
Materials:
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3-Bromobiphenyl
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Piperazine
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Palladium(II) acetate (Pd(OAc)2)
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XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
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Sodium tert-butoxide (NaOtBu)
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Anhydrous Toluene
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Argon or Nitrogen gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask, add Pd(OAc)2 (e.g., 0.02 mmol, 1 mol%) and XPhos (e.g., 0.04 mmol, 2 mol%).
-
Evacuate and backfill the flask with argon or nitrogen three times.
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Add anhydrous toluene (e.g., 10 mL) via syringe.
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Stir the mixture at room temperature for 10 minutes to form the catalyst complex.
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Add 3-bromobiphenyl (e.g., 2 mmol, 1.0 equiv), piperazine (e.g., 2.4 mmol, 1.2 equiv), and NaOtBu (e.g., 2.8 mmol, 1.4 equiv).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-12 hours.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 0-10% methanol in dichloromethane) to afford this compound.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Detailed Methodology for Reductive Amination
This protocol provides a general procedure for the synthesis of this compound via reductive amination.
Materials:
-
3-Biphenylcarboxaldehyde
-
Piperazine
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Acetic Acid (glacial)
-
Saturated sodium bicarbonate solution
-
Standard laboratory glassware
Procedure:
-
Dissolve 3-biphenylcarboxaldehyde (e.g., 5 mmol, 1.0 equiv) and piperazine (e.g., 6 mmol, 1.2 equiv) in dichloromethane (e.g., 50 mL).
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 equiv).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Monitor by TLC.
-
Once imine formation is significant, add sodium triacetoxyborohydride (STAB) (e.g., 7.5 mmol, 1.5 equiv) portion-wise over 15 minutes.
-
Continue stirring at room temperature and monitor the reaction by TLC until the imine is consumed (typically 4-12 hours).
-
Quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 0-15% methanol in dichloromethane) to obtain this compound.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Caption: General workflow for the synthesis of this compound via Buchwald-Hartwig amination.
Caption: Troubleshooting decision tree for common issues in Buchwald-Hartwig amination.
References
Technical Support Center: Purification of 1-Biphenyl-3-yl-piperazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 1-Biphenyl-3-yl-piperazine.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Common impurities can include unreacted starting materials (e.g., 3-bromobiphenyl and piperazine), side-products from the synthesis (e.g., di-substituted piperazine), and residual solvents. The specific impurities will depend on the synthetic route employed.
Q2: Which purification methods are most effective for this compound?
A2: The most common and effective purification methods for N-aryl piperazines like this compound are recrystallization and column chromatography. For highly impure samples, a combination of both methods may be necessary. Conversion to a hydrochloride salt, followed by recrystallization and conversion back to the free base, is another effective strategy.
Q3: How can I assess the purity of my this compound sample?
A3: Purity can be assessed using several analytical techniques, including:
-
Thin-Layer Chromatography (TLC): To quickly check for the presence of multiple components.
-
High-Performance Liquid Chromatography (HPLC): To obtain quantitative purity data.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To identify the compound and detect any residual impurities.
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Compound does not dissolve in the hot solvent. | Incorrect solvent choice; insufficient solvent. | Select a more suitable solvent (see Recrystallization Protocol). Gradually add more hot solvent until the compound dissolves. |
| Oiling out (compound separates as a liquid). | The boiling point of the solvent is higher than the melting point of the compound; the compound is precipitating too quickly from a supersaturated solution. | Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point. Ensure a slow cooling process. |
| No crystals form upon cooling. | Too much solvent was used; the solution is not saturated. | Boil off some of the solvent to concentrate the solution. Try scratching the inside of the flask with a glass rod at the liquid-air interface to induce crystallization. Add a seed crystal of pure compound if available. |
| Poor recovery of the purified compound. | Too much solvent was used; the compound has significant solubility in the cold solvent; premature crystallization during hot filtration. | Concentrate the mother liquor and cool for a second crop of crystals. Ensure the solvent is thoroughly chilled before washing the crystals. Preheat the filtration apparatus to prevent premature crystallization. |
| Crystals are colored. | Colored impurities are present. | Add activated charcoal to the hot solution before filtration to adsorb colored impurities. Use a minimal amount to avoid adsorbing the desired product. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of compounds (overlapping bands). | Inappropriate mobile phase polarity; column overloading. | Optimize the mobile phase system using TLC. A common mobile phase for arylpiperazines is a gradient of ethyl acetate in hexane.[1] Reduce the amount of crude material loaded onto the column. |
| Compound is stuck on the column. | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For basic compounds like piperazines, adding a small amount of triethylamine (0.1-1%) to the mobile phase can help with elution. |
| Streaking or tailing of the compound band. | Compound is interacting too strongly with the silica gel; column is not packed properly. | Add a small percentage of triethylamine to the mobile phase. Ensure the column is packed uniformly without any air bubbles or channels. |
| Cracked or channeled column bed. | Improper packing; running the column dry. | The column must be repacked. Always ensure there is solvent above the silica bed. |
Experimental Protocols
Protocol 1: Recrystallization from an Acetone/Water Solvent System
This protocol is adapted from a method used for a structurally similar compound, (R)-(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine.[2]
1. Dissolution: a. Place the crude this compound in an Erlenmeyer flask. b. Add a minimal amount of acetone and heat the mixture gently (e.g., on a hot plate at ~60°C) with stirring until the solid completely dissolves.[2]
2. Induction of Crystallization: a. While the solution is still warm, slowly add water dropwise until the solution becomes slightly turbid (cloudy). b. If the solution becomes too cloudy, add a few drops of warm acetone until it becomes clear again.
3. Cooling and Crystal Formation: a. Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large crystals. b. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
4. Isolation and Washing: a. Collect the crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of ice-cold acetone to remove any remaining impurities.[2]
5. Drying: a. Dry the purified crystals under vacuum at a low temperature (e.g., 40°C) until a constant weight is achieved.[2]
Protocol 2: Purification via Hydrochloride Salt Formation
This method is useful for separating the basic piperazine derivative from non-basic impurities.
1. Salt Formation: a. Dissolve the crude this compound in a suitable organic solvent such as acetone or ethanol. b. Slowly add a solution of hydrochloric acid (e.g., concentrated HCl diluted in the same solvent) dropwise with stirring. c. The hydrochloride salt of the piperazine will precipitate out of the solution.
2. Recrystallization of the Salt: a. Collect the precipitated salt by vacuum filtration. b. Recrystallize the salt from a suitable solvent system, such as ethanol/water or acetone. The precipitate which forms is collected on a filter.
3. Conversion back to Free Base: a. Suspend the purified hydrochloride salt in water. b. Slowly add a base, such as a 10% aqueous sodium hydroxide solution, with stirring until the solution is basic (pH > 10).[2] c. The free base will precipitate out or can be extracted with an organic solvent like ethyl acetate or dichloromethane.
4. Isolation: a. If the free base precipitates, collect it by vacuum filtration, wash with water, and dry. b. If extracted, wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and evaporate the solvent to yield the purified this compound.
Protocol 3: Column Chromatography
1. Stationary Phase and Mobile Phase Selection: a. Use silica gel as the stationary phase. b. Determine a suitable mobile phase system by running TLC plates. A good starting point is a mixture of hexane and ethyl acetate. A typical mobile phase for arylpiperazines might be a gradient from 10% to 30% ethyl acetate in hexane.[1] For basic compounds, adding 0.1-1% triethylamine to the mobile phase can prevent streaking.
2. Column Packing: a. Pack a glass column with a slurry of silica gel in the initial, least polar mobile phase. b. Ensure the column is packed evenly without any air bubbles.
3. Loading the Sample: a. Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane. b. Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then evaporating the solvent. c. Carefully load the sample onto the top of the packed column.
4. Elution: a. Begin eluting the column with the mobile phase. b. Collect fractions and monitor the elution of the compound using TLC. c. If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the desired compound.
5. Isolation: a. Combine the fractions containing the pure product. b. Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General workflow for the purification of this compound by recrystallization.
Caption: A logical troubleshooting guide for common issues encountered during recrystallization.
References
Technical Support Center: 1-Biphenyl-3-yl-piperazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Biphenyl-3-yl-piperazine and related arylpiperazine derivatives. The information is presented in a question-and-answer format to directly address potential experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular targets of this compound and other arylpiperazines?
A1: Arylpiperazine derivatives, including this compound, are known to primarily interact with aminergic G protein-coupled receptors (GPCRs). The main targets are typically serotonin (5-HT) and dopamine (D) receptors. Specifically, many arylpiperazines exhibit high affinity for 5-HT1A and dopamine D2 receptors, often acting as agonists, partial agonists, or antagonists at these sites. Their versatile structure allows for modifications that can alter affinity and selectivity for various receptor subtypes.
Q2: What are the expected pharmacological effects of this compound based on its structural class?
A2: Based on its arylpiperazine scaffold, this compound is anticipated to have central nervous system (CNS) activity. The interaction with serotonin and dopamine receptors suggests potential applications in neuropsychiatric disorders. Depending on its specific receptor binding profile and functional activity, it could elicit anxiolytic, antidepressant, antipsychotic, or other psychotropic effects. Some piperazine derivatives have also been investigated for their potential in treating neurodegenerative diseases.
Q3: What are the common side effects observed with arylpiperazine derivatives in preclinical studies?
A3: Preclinical studies on various arylpiperazine derivatives have reported a range of potential side effects. These can include behavioral changes such as alterations in locomotor activity, anxiety-like behaviors, and stimulant or sedative effects.[1][2][3] Other reported toxic effects for the broader class of piperazine derivatives include agitation, cardiac symptoms like tachycardia, and in some cases, seizures.[4][5] It is crucial to conduct compound-specific safety pharmacology studies to determine the precise side effect profile of this compound.
Q4: What is the general in vitro toxicity profile of arylpiperazine compounds?
A4: In vitro studies on various arylpiperazine derivatives have demonstrated potential cytotoxicity in different cell lines, including neuronal, hepatic, and cardiac cells.[6] Common mechanisms of toxicity observed include:
-
Mitochondrial dysfunction: Loss of mitochondrial membrane potential.[6]
-
ATP depletion: A significant reduction in intracellular ATP levels.[6]
-
Oxidative stress: Increased formation of reactive oxygen species.[7]
-
Apoptosis: Activation of caspases, leading to programmed cell death.[6][7]
The specific cytotoxic concentrations can vary significantly between different arylpiperazine analogues.[7]
Troubleshooting Guides
Guide 1: Unexpected In Vitro Cytotoxicity
Problem: Higher than expected cytotoxicity observed in cell-based assays.
| Potential Cause | Troubleshooting Step |
| Off-target effects | Profile the compound against a broader panel of receptors and kinases to identify potential unintended interactions. |
| Mitochondrial toxicity | Assess mitochondrial membrane potential using probes like JC-1 or TMRE. Measure cellular ATP levels. |
| Oxidative stress | Quantify reactive oxygen species (ROS) production using fluorescent probes like DCFDA. |
| Apoptosis induction | Perform assays for caspase-3/7 activation, or use Annexin V/PI staining to detect apoptotic and necrotic cells. |
| Metabolic bioactivation | Co-incubate with liver microsomes (e.g., rat liver microsomes) to determine if metabolic products are more toxic. The presence of a piperazine ring can sometimes lead to the formation of reactive metabolites.[8] |
Guide 2: Inconsistent or Unexpected In Vivo Behavioral Effects
Problem: Animal models show variable or unexpected behavioral responses.
| Potential Cause | Troubleshooting Step |
| Poor brain penetration | Determine the blood-brain barrier permeability of the compound using in vitro models (e.g., PAMPA) or by measuring brain and plasma concentrations in vivo. |
| Rapid metabolism | Conduct pharmacokinetic studies to determine the half-life and major metabolic pathways of the compound. |
| Receptor subtype selectivity | Perform detailed receptor binding assays to understand the full serotonergic and dopaminergic receptor interaction profile. Off-target activities can lead to complex behavioral phenotypes. |
| Dose-response relationship | Test a wider range of doses to establish a clear dose-response curve. Some compounds may exhibit a U-shaped dose-response. |
| Anxiogenic-like effects | Some arylpiperazines can induce anxiety-like behaviors.[2][3] Use behavioral paradigms sensitive to anxiogenic effects, such as the elevated plus-maze or open field test. |
Data Presentation
Table 1: Summary of In Vitro Toxicity Data for Representative Arylpiperazine Derivatives
Note: Data for this compound is not available. The following table summarizes findings for other arylpiperazine compounds to provide a general reference.
| Compound Class | Cell Line | Observed Toxic Effects | Key Findings |
| Phenylpiperazines | Hepatic (HepaRG, HepG2), Primary Rat Hepatocytes | Increased ROS, GSH & ATP depletion, loss of mitochondrial membrane potential, caspase-3 activation.[7] | TFMPP was found to be the most cytotoxic among the tested analogues.[7] |
| Benzylpiperazines | Cardiac (H9c2) | Disturbed Ca2+ homeostasis, ATP depletion, loss of mitochondrial membrane potential.[6] | Indicates potential for cardiotoxicity. |
| Phenylpiperazines | Neuronal (P19, SH-SY5Y) | Decreased mitochondrial membrane potential, reduced MTT, increased LDH release. | TFMPP was the most potent cytotoxic compound tested. |
Experimental Protocols
Protocol 1: General Method for Assessing In Vitro Cytotoxicity using MTT Assay
-
Cell Seeding: Plate cells (e.g., HepG2, SH-SY5Y) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound or vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Visualizations
References
- 1. MDMA-like behavioral effects of N-substituted piperazines in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A discriminative stimulus produced by 1-(3-chlorophenyl)-piperazine (mCPP) as a putative animal model of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hepatotoxicity of piperazine designer drugs: Comparison of different in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Piperazine ring toxicity in three novel anti-breast cancer drugs: an in silico and in vitro metabolic bioactivation approach using olaparib as a case study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of 1-Biphenyl-3-yl-piperazine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the oral bioavailability of 1-Biphenyl-3-yl-piperazine.
FAQs: Understanding the Bioavailability of this compound
Q1: What are the likely reasons for the poor bioavailability of this compound?
Based on its chemical structure, the poor bioavailability of this compound is likely attributable to several factors:
-
Low Aqueous Solubility: The presence of the lipophilic biphenyl group significantly reduces its solubility in the aqueous environment of the gastrointestinal (GI) tract.
-
First-Pass Metabolism: As an arylpiperazine derivative, it is likely subject to extensive metabolism in the liver, primarily by cytochrome P450 enzymes (CYP3A4 and CYP2D6). This can reduce the amount of active drug reaching systemic circulation.
-
Poor Permeability: While the lipophilicity might suggest good membrane permeability, extensive metabolism or potential efflux by transporters like P-glycoprotein (P-gp) could limit its absorption across the intestinal wall.
Q2: What is the Biopharmaceutics Classification System (BCS) and where does this compound likely fall?
Q3: What are the primary metabolic pathways for arylpiperazine derivatives?
Arylpiperazine derivatives typically undergo extensive metabolism, including:
-
N-dealkylation: Cleavage of the substituent attached to the piperazine nitrogen.
-
Aromatic hydroxylation: Addition of a hydroxyl group to the aromatic rings.
-
Ring oxidation: Oxidation of the piperazine ring itself.
These metabolic processes are primarily mediated by CYP3A4 and CYP2D6 enzymes in the liver. The resulting metabolites are often more polar and readily excreted.
Troubleshooting Guide: Experiments to Improve Bioavailability
This guide provides a structured approach to troubleshooting common issues encountered when developing formulations to enhance the oral bioavailability of this compound.
Issue 1: Low drug concentration in plasma after oral administration.
This is a primary indicator of poor bioavailability. The following workflow can help identify the root cause and potential solutions.
Caption: Troubleshooting workflow for low plasma concentration.
Issue 2: High variability in plasma concentrations between subjects.
High inter-subject variability can be caused by several factors. This decision tree can guide your investigation.
Caption: Decision tree for addressing high inter-subject variability.
Data Presentation: Bioavailability Enhancement Strategies
The following tables summarize quantitative data for common bioavailability enhancement strategies. Note that specific values for this compound are not available and these represent typical improvements seen for poorly soluble compounds.
Table 1: Formulation Strategies for Bioavailability Enhancement
| Formulation Strategy | Principle | Typical Fold Increase in Bioavailability |
| Micronization/Nanonization | Increases surface area for dissolution. | 2 - 5 |
| Amorphous Solid Dispersion | Dispersing the drug in a polymer matrix in an amorphous state to improve dissolution rate and concentration. | 2 - 10 |
| Lipid-Based Formulations (e.g., SEDDS) | Solubilizes the drug in lipidic excipients, which form micro- or nano-emulsions in the GI tract, enhancing absorption. | 5 - 20 |
| Cyclodextrin Complexation | Forms inclusion complexes with the drug to increase its aqueous solubility. | 2 - 8 |
Table 2: Chemical Modification Strategies for Bioavailability Enhancement
| Chemical Modification | Principle | Potential Advantages |
| Salt Formation | Increases solubility and dissolution rate by converting the parent drug into a more soluble salt form. | Relatively simple to implement. |
| Prodrug Approach | Attaching a promoiety to the parent drug to improve solubility and/or permeability, which is cleaved in vivo to release the active drug. | Can overcome both solubility and permeability limitations. |
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing
Objective: To assess the dissolution rate of different formulations of this compound.
Methodology:
-
Prepare dissolution media simulating gastric and intestinal fluids (e.g., Simulated Gastric Fluid (SGF) pH 1.2, and Simulated Intestinal Fluid (SIF) pH 6.8).
-
Place a known amount of the drug formulation in a USP Dissolution Apparatus 2 (paddle apparatus).
-
Maintain the temperature at 37 ± 0.5 °C and the paddle speed at a constant rate (e.g., 50 rpm).
-
Withdraw samples at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes).
-
Analyze the drug concentration in the collected samples using a validated analytical method (e.g., HPLC-UV).
-
Plot the percentage of drug dissolved against time to generate dissolution profiles.
Protocol 2: Caco-2 Permeability Assay
Objective: To evaluate the intestinal permeability of this compound.
Methodology:
-
Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) until they form a confluent monolayer.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Add the drug solution to the apical (A) side of the monolayer.
-
At specified time points, collect samples from the basolateral (B) side.
-
Determine the drug concentration in the collected samples using a suitable analytical method (e.g., LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance on the basolateral side, A is the surface area of the membrane, and C0 is the initial drug concentration on the apical side.
Protocol 3: In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic parameters of different formulations of this compound after oral administration.
Methodology:
-
Fast rodents (e.g., rats or mice) overnight.
-
Administer the drug formulation orally via gavage.
-
Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) via a suitable route (e.g., tail vein or retro-orbital sinus).
-
Process the blood samples to obtain plasma.
-
Extract the drug from the plasma samples and analyze the concentration using a validated bioanalytical method (e.g., LC-MS/MS).
-
Calculate pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), Tmax (Time to Maximum Concentration), and half-life (t1/2) using appropriate software.
-
Calculate the relative bioavailability of the test formulation compared to a control (e.g., an aqueous suspension) using the formula: Relative Bioavailability (%) = (AUC_test / Dose_test) / (AUC_control / Dose_control) * 100
Signaling Pathways and Experimental Workflows
Caption: The journey of an orally administered drug to systemic circulation.
Technical Support Center: Degradation of 1-Biphenyl-3-yl-piperazine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and investigating the degradation pathways of 1-Biphenyl-3-yl-piperazine. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the likely metabolic degradation pathways for this compound?
A1: While specific degradation pathways for this compound are not extensively documented, based on the metabolism of structurally similar arylpiperazine derivatives, the primary metabolic routes are predicted to be:
-
Hydroxylation: The addition of hydroxyl (-OH) groups to the biphenyl rings is a common metabolic pathway for aromatic compounds. This can occur at various positions on either of the phenyl rings.
-
Piperazine Ring Opening: The piperazine ring can undergo oxidative cleavage, leading to the formation of various linear amine metabolites.
-
N-Dealkylation: Although this compound does not have an N-alkyl group, this pathway is common for many other piperazine derivatives. In this specific case, this pathway is not expected.
-
Conjugation (Phase II Metabolism): The hydroxylated metabolites formed during Phase I can be further metabolized through conjugation with endogenous molecules such as glucuronic acid or sulfate, increasing their water solubility for excretion.
Q2: Which enzymes are most likely responsible for the metabolism of this compound?
A2: The metabolism of arylpiperazine derivatives is predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes in the liver.[1][2] Specifically, CYP3A4 and CYP2D6 are the major isoforms involved in the N-dealkylation and hydroxylation of many arylpiperazine compounds.[1] Therefore, it is highly probable that these two enzymes play a crucial role in the degradation of this compound.
Q3: How can I experimentally identify the metabolites of this compound?
A3: The most common approach for in vitro metabolite identification involves incubating the parent compound with human liver microsomes (HLMs), which contain a rich complement of drug-metabolizing enzymes. Following incubation, the samples are analyzed using high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) to separate and identify the metabolites based on their mass-to-charge ratio and fragmentation patterns.
Proposed Degradation Pathway
Based on the metabolism of analogous arylpiperazine compounds, a putative degradation pathway for this compound is proposed below.
Caption: Proposed metabolic degradation pathway of this compound.
Experimental Protocols
In Vitro Metabolite Identification using Human Liver Microsomes
Objective: To identify the major Phase I metabolites of this compound.
Materials:
-
This compound
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ice-cold)
-
Incubator/water bath (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or methanol).
-
In a microcentrifuge tube, combine the phosphate buffer, HLM suspension, and the this compound stock solution. The final concentration of the compound should typically be in the range of 1-10 µM.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system. A control incubation without the NADPH system should be run in parallel to identify non-enzymatic degradation.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 0, 15, 30, 60 minutes).
-
Terminate the reaction by adding two volumes of ice-cold acetonitrile. This will precipitate the microsomal proteins.
-
Vortex the mixture and then centrifuge at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.
-
Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.
Quantitative Data
The following table summarizes representative enzyme kinetic parameters for the metabolism of various arylpiperazine derivatives by human CYP3A4 and CYP2D6, as specific data for this compound is not available. This data provides an indication of the potential metabolic rates.
| Compound Class | Enzyme | Km (µM) | Vmax (pmol/min/mg protein) | Intrinsic Clearance (CLint, µL/min/mg protein) | Reference |
| Arylpiperazine | CYP3A4 | 10 - 150 | 100 - 1000 | 10 - 100 | [3] |
| Phenylpiperazine | CYP2D6 | 5 - 50 | 50 - 500 | 5 - 50 | [4][5] |
| Piperazine Derivative | CYP3A4 | 11.8 | 0.044 (min-1) | 3.7 (µM-1min-1) | [1] |
| Pyrimidinyl-piperazine | CYP2D6 | 171 | 313 | 1.83 | [4] |
Note: Km (Michaelis constant) represents the substrate concentration at half-maximal velocity. Vmax (maximum reaction velocity) is the maximum rate of the reaction. Intrinsic clearance (CLint) is the ratio of Vmax to Km and reflects the overall efficiency of the enzyme.
Troubleshooting Guides
In Vitro Metabolism Assay
| Issue | Potential Cause(s) | Troubleshooting Step(s) |
| No or very low metabolite formation | 1. Inactive enzyme in microsomes.2. Inactive NADPH regenerating system.3. Compound is not a substrate for the enzymes present.4. Incorrect buffer pH. | 1. Use a new batch of microsomes and test with a known positive control substrate.2. Prepare a fresh NADPH regenerating system.3. Consider using different enzyme sources (e.g., S9 fraction, hepatocytes).4. Verify the pH of the buffer. |
| High variability between replicates | 1. Inaccurate pipetting.2. Inhomogeneous microsomal suspension.3. Temperature fluctuations during incubation. | 1. Calibrate pipettes and use proper pipetting techniques.2. Gently mix the microsomal suspension before aliquoting.3. Ensure a stable and uniform temperature in the incubator. |
| Parent compound disappears in control (no NADPH) | 1. Chemical instability of the compound in the buffer.2. Presence of other active enzymes in the microsomes that do not require NADPH. | 1. Assess the stability of the compound in buffer alone.2. Consider the involvement of non-CYP enzymes like esterases. |
LC-MS/MS Analysis
| Issue | Potential Cause(s) | Troubleshooting Step(s) |
| Poor peak shape or resolution | 1. Inappropriate LC column or mobile phase.2. Sample overload.3. Contamination of the column or system. | 1. Optimize the LC method (e.g., try a different column, adjust mobile phase composition and gradient).2. Dilute the sample.3. Flush the column and the LC system. |
| Low signal intensity or no peak detected | 1. Poor ionization of the analyte.2. Ion suppression from the sample matrix.3. Incorrect MS parameters. | 1. Optimize ESI source parameters (e.g., spray voltage, gas flow, temperature). Try both positive and negative ionization modes.2. Improve sample cleanup or dilute the sample.3. Optimize MS parameters (e.g., collision energy for MS/MS). |
| Inconsistent retention times | 1. Fluctuation in LC pump pressure or flow rate.2. Changes in mobile phase composition.3. Column degradation. | 1. Check the LC pump for leaks and ensure consistent flow.2. Prepare fresh mobile phase.3. Replace the column. |
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the identification and characterization of drug metabolites.
Caption: General workflow for in vitro metabolite identification and characterization.
References
- 1. Mechanism-Based Inactivation of Human Cytochrome P450 3A4 by Two Piperazine-Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The metabolism of the piperazine-type phenothiazine neuroleptic perazine by the human cytochrome P-450 isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A literature review of enzyme kinetic parameters for CYP3A4-mediated metabolic reactions of 113 drugs in human liver microsomes: structure-kinetics relationship assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyp2D6 catalyzes 5-hydroxylation of 1-(2-pyrimidinyl)-piperazine, an active metabolite of several psychoactive drugs, in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of cytochrome p450 enzymes involved in the metabolism of 4'-methyl-alpha-pyrrolidinopropiophenone, a novel scheduled designer drug, in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing off-target effects of 1-Biphenyl-3-yl-piperazine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-Biphenyl-3-yl-piperazine. The information provided is intended to help minimize and understand potential off-target effects during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary known or expected pharmacological target of this compound?
Based on the common pharmacology of the arylpiperazine scaffold, this compound is predicted to interact primarily with aminergic G-protein-coupled receptors (GPCRs). Arylpiperazine derivatives are well-documented as ligands for dopamine (D2, D3) and serotonin (5-HT1A, 5-HT2A, 5-HT7) receptors. The specific on-target activity of this compound would need to be determined empirically.
Q2: What are the most likely off-target effects I might observe with this compound?
Due to the structural motifs present in this compound, researchers should be aware of potential interactions with a range of receptors beyond the primary target. The arylpiperazine core is known for its promiscuity, and off-target effects may manifest as:
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Cardiovascular changes: Interactions with adrenergic receptors (e.g., alpha-1) can lead to changes in blood pressure and heart rate.[1]
-
Neurological and behavioral effects: Cross-reactivity with various dopamine and serotonin receptor subtypes can result in a complex pharmacological profile, potentially leading to unexpected behavioral readouts in animal models.[2][3][4][5][6]
-
Cytotoxicity: At higher concentrations, off-target effects can lead to decreased cell viability in in vitro assays.[7][8][9]
Q3: How can I proactively screen for potential off-target effects of this compound?
Early-stage off-target screening is crucial for de-risking your compound.[10] Several strategies can be employed:
-
In Vitro Safety Panels: Utilize commercially available safety screening panels that test your compound against a broad range of known off-targets, including GPCRs, ion channels, kinases, and transporters.[10][11][12][13][14]
-
Computational Prediction: In silico methods can predict potential off-target interactions based on the chemical structure of your compound.[15][16]
-
Cell-Based Assays: A variety of cell-based assays can provide valuable information on cellular processes, viability, and mechanisms of action, helping to identify unintended effects.[17][18][19][20]
Q4: Are there any known metabolites of arylpiperazines that I should be aware of?
Metabolism of arylpiperazines can lead to the formation of active metabolites with their own pharmacological profiles. While specific metabolic pathways for this compound are not documented, researchers should consider the possibility of active metabolites contributing to the overall observed effects.
Troubleshooting Guides
Problem 1: I am observing unexpected or inconsistent results in my cell-based assay.
| Possible Cause | Troubleshooting Step |
| Off-target receptor activation/inhibition | 1. Review the literature for known off-target activities of similar arylpiperazine compounds. 2. Perform a counterscreen against a panel of receptors commonly targeted by arylpiperazines (e.g., various serotonin and dopamine subtypes, adrenergic receptors). |
| Cytotoxicity | 1. Determine the cytotoxicity profile of the compound in your specific cell line using an MTT or similar cell viability assay. 2. Ensure that the concentrations used in your primary assay are well below the cytotoxic threshold. |
| Assay interference | 1. Run control experiments to check for direct interference of the compound with your assay components (e.g., fluorescence quenching, enzyme inhibition). |
Problem 2: My in vivo study is showing unexpected behavioral or physiological effects.
| Possible Cause | Troubleshooting Step |
| Broad receptor pharmacology | 1. Consider the possibility of engagement with multiple receptor subtypes (e.g., both serotonergic and dopaminergic systems). 2. Use selective antagonists for suspected off-target receptors to see if the unexpected effects are blocked. |
| Cardiovascular effects | 1. If feasible, monitor cardiovascular parameters such as blood pressure and heart rate in your animal model. 2. This can help to identify potential off-target effects on adrenergic receptors.[1] |
| Metabolite activity | 1. If resources allow, perform pharmacokinetic and metabolite identification studies to determine if active metabolites are contributing to the observed phenotype. |
Quantitative Data
| Compound Class | Primary Target(s) | Representative Off-Targets |
| Dopamine Receptor Ligands | D2 (Ki < 100 nM) D3 (Ki < 10 nM)[21] | 5-HT1A (Ki < 100 nM) 5-HT2A (Ki < 500 nM) α1-adrenergic (Ki < 500 nM) |
| Serotonin Receptor Ligands | 5-HT1A (Ki < 50 nM)[3] 5-HT7 (Ki < 50 nM)[3] | D2 (Ki < 500 nM)[3] 5-HT2A (Ki < 500 nM)[3] |
Note: The Ki values are generalized from multiple sources on arylpiperazine derivatives and are intended to be illustrative.
Experimental Protocols
Protocol 1: General Radioligand Binding Assay for Off-Target Screening
This protocol provides a general framework for assessing the binding affinity of this compound to a suspected off-target receptor.
-
Materials:
-
Cell membranes expressing the receptor of interest.
-
Radioligand specific for the receptor.
-
This compound stock solution.
-
Assay buffer.
-
Scintillation vials and fluid.
-
Filter plates and harvester.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the cell membranes, radioligand, and either buffer (for total binding), a known saturating unlabeled ligand (for non-specific binding), or the test compound.
-
Incubate at room temperature for a specified time to allow binding to reach equilibrium.
-
Harvest the membranes onto filter plates and wash with cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid.
-
Count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Protocol 2: Cell Viability Assay (MTT)
This protocol is for determining the cytotoxic potential of this compound.
-
Materials:
-
Cell line of interest.
-
Cell culture medium.
-
This compound stock solution.
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
96-well plate.
-
Plate reader.
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound and a vehicle control.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a plate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the log concentration of this compound to determine the CC50 (half-maximal cytotoxic concentration).
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders | Bentham Science [benthamscience.com]
- 5. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 6. Piperazine derivatives as dangerous abused compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 13. wuxibiology.com [wuxibiology.com]
- 14. In Vitro Pharmacology Safety Panel | ChemPartner [chempartner.com]
- 15. PREDICTION OF OFF-TARGET DRUG EFFECTS THROUGH DATA FUSION - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 17. news-medical.net [news-medical.net]
- 18. bioivt.com [bioivt.com]
- 19. Role of Cell-Based Assays in Drug Discovery and Development - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 20. marinbio.com [marinbio.com]
- 21. pubs.acs.org [pubs.acs.org]
Enhancing the selectivity of 1-Biphenyl-3-yl-piperazine for its target
Welcome to the technical support center for researchers working with 1-Biphenyl-3-yl-piperazine derivatives. This resource provides in-depth guidance on enhancing the selectivity of this class of compounds, particularly for the serotonin 5-HT1A receptor. Here you will find answers to frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary target for the this compound scaffold?
The this compound scaffold is a versatile structure that has been used to develop ligands for multiple targets. However, a significant body of research has focused on its derivatization to create potent and selective ligands for serotonin receptors, particularly the 5-HT1A and 5-HT7 receptors.[1][2] Selectivity is often modulated by the nature of the substituent on the second nitrogen of the piperazine ring and substitutions on the biphenyl group.[3][4]
Q2: How can I improve the selectivity of my compound for the 5-HT1A receptor over the 5-HT7 receptor?
Achieving selectivity between 5-HT1A and 5-HT7 receptors is a common objective. Structure-activity relationship (SAR) studies suggest that the nature of the aryl group attached to the piperazine nitrogen is critical. For instance, certain substitutions can favor binding to one receptor subtype over the other. Molecular modeling and docking studies can be instrumental in designing modifications to exploit subtle differences in the binding pockets of the two receptors.[1][3]
Q3: What are the most common off-targets for this class of compounds?
Besides other serotonin receptor subtypes, common off-targets for arylpiperazine derivatives include dopaminergic (especially D2, D3), adrenergic (α1), and sigma (σ1, σ2) receptors.[5][6][7] It is crucial to perform a broad panel screening to identify potential off-target interactions that could confound experimental results.
Q4: What are the recommended initial assays to profile a novel this compound derivative?
A standard initial screening cascade should include:
-
Radioligand Binding Assays: To determine the affinity (Ki) of your compound for the primary target (e.g., 5-HT1A) and key off-targets (e.g., 5-HT7, D2).
-
Functional Assays: To determine the efficacy of the compound (agonist, antagonist, or inverse agonist). For the Gi-coupled 5-HT1A receptor, common functional assays include cAMP inhibition assays or GTPγS binding assays.[8][9]
Troubleshooting Guide
This guide addresses common issues encountered during the experimental evaluation of this compound derivatives.
| Problem | Potential Cause | Recommended Solution |
| Poor aqueous solubility of the compound. | The biphenyl group imparts high lipophilicity. | Prepare stock solutions in 100% DMSO. For final assay concentrations, perform serial dilutions in an appropriate buffer, ensuring the final DMSO concentration is low (typically <0.5%) and consistent across all wells. Sonication may aid dissolution. |
| High non-specific binding in radioligand assays. | Compound may be "sticky" or aggregating at high concentrations. The assay conditions may not be optimal. | Decrease the concentration of the test compound. Include a non-specific binding control using a high concentration of a known ligand. Optimize washing steps and consider using filter plates pre-treated with polyethyleneimine (PEI).[10] |
| Inconsistent results in functional assays (e.g., cAMP assay). | Cell density is not optimal. Stimulation time is insufficient. Phosphodiesterase (PDE) activity is degrading cAMP. | Optimize cell density to ensure a robust assay window. Perform a time-course experiment to determine the optimal stimulation time for your agonist.[11] Always include a PDE inhibitor like IBMX in the assay buffer to prevent cAMP degradation.[11] |
| Low signal-to-noise ratio. | Low receptor expression in the chosen cell line. Insufficient radioligand concentration or specific activity. | Use a validated cell line with high receptor expression (e.g., CHO or HEK293 cells stably expressing the target). Ensure the radioligand concentration is appropriate for the receptor's Kd. Check the age and specific activity of the radioligand stock. |
Selectivity Profile of Representative Compounds
The following table summarizes binding affinity data for illustrative arylpiperazine compounds, highlighting the ongoing effort to achieve selectivity for specific targets.
| Compound | Target | Ki (nM) | Selectivity (Fold vs. 5-HT1A) |
| Compound A | 5-HT1A | 20 | - |
| (Dual Ligand)[2] | 5-HT7 | 19 | ~1x |
| Flibanserin | 5-HT1A | 1 | - |
| (Multitarget Ligand)[12] | D4 | 4 | 4x |
| SLV313 | 5-HT1A | 9.1 | - |
| (Multitarget Ligand)[12] | D2 | (Antagonist) | - |
Note: Data is compiled from multiple sources for illustrative purposes. Ki values represent the concentration of the ligand that binds to 50% of the receptors in a competition assay.
Visualized Workflows and Pathways
Diagram 1: Canonical 5-HT1A Receptor Signaling Pathway
Caption: Canonical Gi-coupled signaling pathway for the 5-HT1A receptor.
Diagram 2: Experimental Workflow for Selectivity Profiling
Caption: Decision workflow for profiling the selectivity of new compounds.
Key Experimental Protocols
Protocol 1: 5-HT1A Receptor Radioligand Binding Assay
This protocol is adapted from standard methodologies for determining ligand affinity at the human 5-HT1A receptor.[13]
Objective: To determine the binding affinity (Ki) of a test compound by measuring its ability to displace a known radioligand, [3H]8-OH-DPAT, from the 5-HT1A receptor.
Materials:
-
Cell Membranes: Membranes from CHO or HEK293 cells stably expressing the human 5-HT1A receptor.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, 0.1% (w/v) ascorbic acid, pH 7.4.
-
Radioligand: [3H]8-OH-DPAT (specific activity ~120-180 Ci/mmol), prepared in assay buffer to a final concentration of 0.25 nM.
-
Non-specific Binding Control: 10 µM Metergoline or another suitable 5-HT ligand.
-
Test Compound: Prepared in a dilution series (e.g., 10-point, 1:3 dilution from 10 µM).
-
Filtration System: Brandel or Millipore cell harvester with glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Counter and scintillation fluid.
Procedure:
-
Preparation: Thaw cell membranes on ice. Dilute the test compound, radioligand, and non-specific control in assay buffer.
-
Incubation: In a 96-well plate, combine:
-
25 µL of test compound dilution (or buffer for total binding, or non-specific control).
-
25 µL of [3H]8-OH-DPAT.
-
50 µL of diluted cell membranes (typically 5-10 µg of protein per well).
-
-
Reaction: Incubate the plate for 60 minutes at room temperature with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filter mat using the cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filter discs into scintillation vials, add scintillation fluid, and allow them to equilibrate. Count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Use non-linear regression analysis (e.g., Cheng-Prusoff equation in GraphPad Prism) to determine the IC50 value.
-
Convert the IC50 to a Ki value using the known Kd of the radioligand.
-
References
- 1. researchgate.net [researchgate.net]
- 2. New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. Investigation of various N-heterocyclic substituted piperazine versions of 5/7-{[2-(4-aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: effect on affinity and selectivity for dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A new piperazine derivative: 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one with antioxidant and central activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4 Guides to Optimize your Gαs and Gαi GPCR assays | Technology Networks [technologynetworks.com]
- 9. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 10. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 11. revvity.com [revvity.com]
- 12. researchgate.net [researchgate.net]
- 13. 4.3. 5-HT1A Receptor Binding Assays [bio-protocol.org]
Validation & Comparative
A Comparative Guide to the Biological Effects of 1-Biphenyl-3-yl-piperazine and Its Analogs
This guide provides a comparative analysis of the biological effects of 1-Biphenyl-3-yl-piperazine and structurally related compounds. The information is intended for researchers, scientists, and drug development professionals interested in the pharmacological properties of this class of molecules. The guide summarizes quantitative data on their interactions with key biological targets, details relevant experimental protocols, and visualizes the associated signaling pathways.
Comparative Biological Activity
This compound and its derivatives have been investigated for their modulatory effects on key targets in the central nervous system, primarily serotonin receptors and acetylcholinesterase. These targets are implicated in a range of neurological and psychiatric conditions, including depression, anxiety, and Alzheimer's disease.
Serotonin Receptor Affinity
Arylpiperazine derivatives are known to exhibit affinity for various serotonin (5-HT) receptor subtypes. The following table compares the binding affinities (Ki, in nM) of several arylpiperazine compounds for the 5-HT1A and 5-HT7 receptors. Lower Ki values indicate higher binding affinity. WAY-100635, a well-characterized selective 5-HT1A antagonist, is included for comparison.
| Compound | 5-HT1A Receptor Ki (nM) | 5-HT7 Receptor Ki (nM) | Reference Compound |
| 1-[2-(4-Methoxyphenyl)phenyl]piperazine (structurally similar analog) | 476 | 2.6 | N/A |
| Arylpiperazine Derivative 1 | 0.74 | 8.4 | N/A |
| Arylpiperazine Derivative 2 | 20.3 | 411 | N/A |
| WAY-100635 (Comparator) | 0.91 | Low Affinity | Selective 5-HT1A Antagonist |
Note: Specific Ki values for this compound were not available in the reviewed literature. The data presented is for structurally related arylpiperazine derivatives to provide an indication of the potential activity of this chemical class.
Acetylcholinesterase Inhibition
Certain biphenyl-piperazine derivatives have been shown to inhibit acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease. The table below presents the half-maximal inhibitory concentration (IC50, in µM) of a representative biphenyl-piperazine derivative against AChE, with the established Alzheimer's drug Donepezil included as a comparator. Lower IC50 values indicate greater inhibitory potency.
| Compound | Acetylcholinesterase (AChE) IC50 (µM) | Reference Compound |
| Biphenyl-3-oxo-1,2,4-triazine linked piperazine (6g) | 0.2 ± 0.01 | N/A |
| Donepezil (Comparator) | 0.1 ± 0.002 | Standard AChE Inhibitor for Alzheimer's |
Note: A specific IC50 value for this compound against acetylcholinesterase was not available in the reviewed literature. The data for a structurally related biphenyl-piperazine derivative is provided for comparative purposes.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Serotonin 5-HT1A Receptor Binding Assay
This protocol is used to determine the binding affinity of a test compound for the 5-HT1A receptor.
Materials:
-
HEK293 cells stably expressing the human 5-HT1A receptor
-
Binding buffer: 50 mM Tris-HCl, 4 mM MgCl2, pH 7.4
-
Radioligand: [3H]8-OH-DPAT (a selective 5-HT1A agonist)
-
Non-specific binding control: 10 µM Serotonin or WAY-100635
-
Test compound (e.g., this compound) at various concentrations
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare cell membranes from HEK293 cells expressing the 5-HT1A receptor.
-
In a reaction tube, add a fixed concentration of [3H]8-OH-DPAT.
-
For total binding, add binding buffer. For non-specific binding, add the non-specific binding control. For competition binding, add the test compound at a range of concentrations.
-
Add the cell membrane preparation to each tube.
-
Incubate the mixture at 25°C for 60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the Ki value of the test compound by analyzing the competition binding data using appropriate software (e.g., Prism).
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is used to measure the inhibitory activity of a compound against acetylcholinesterase.
Materials:
-
Acetylcholinesterase (AChE) enzyme solution
-
Phosphate buffer (0.1 M, pH 8.0)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution
-
Acetylthiocholine iodide (ATCI) substrate solution
-
Test compound (e.g., this compound) at various concentrations
-
96-well microplate
-
Microplate reader
Procedure:
-
In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the AChE enzyme solution.
-
Incubate the plate at 37°C for 15 minutes.
-
Add the DTNB solution to each well.
-
Initiate the reaction by adding the ATCI substrate solution.
-
Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 10 minutes) using a microplate reader. The rate of color change is proportional to the AChE activity.
-
Calculate the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor.
-
Determine the IC50 value, the concentration of the test compound that causes 50% inhibition of AChE activity, by plotting the percentage of inhibition against the log of the test compound concentration.
Signaling Pathways and Experimental Workflows
The biological effects of this compound and its analogs are mediated through their interaction with specific signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways and a typical experimental workflow.
References
A Comparative Analysis of 1-Biphenyl-3-yl-piperazine and Structurally Related Compounds for CNS Target Engagement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 1-Biphenyl-3-yl-piperazine and a series of its structural analogs, focusing on their pharmacological profiles at key central nervous system (CNS) targets. The data presented herein has been compiled from various scientific studies to facilitate an objective evaluation of these compounds' potential as research tools or therapeutic candidates. This document includes quantitative binding affinity data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows.
Comparative Pharmacological Data
The following tables summarize the in vitro binding affinities of this compound and its analogs for various serotonin, dopamine, and adrenergic receptors. The data is presented as the negative logarithm of the inhibition constant (pKi) or the inhibition constant (Ki) in nanomolar (nM) concentrations. Higher pKi values and lower Ki values indicate stronger binding affinity.
Table 1: Serotonin Receptor Binding Affinities of this compound and Analogs
| Compound | Structure | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT7 (Ki, nM) |
| 1-(Biphenyl-3-yl)piperazine | 3-phenylphenyl group attached to piperazine | Data not consistently reported | Data not consistently reported | Data not consistently reported |
| 1-(Biphenyl-2-yl)piperazine | 2-phenylphenyl group attached to piperazine | >1000 | >1000 | 180 |
| 1-[2-(4-Methoxyphenyl)phenyl]piperazine | 2-(4-methoxyphenyl)phenyl group | >1000 | >1000 | 7.5[1] |
| 1-([1,1'-Biphenyl]-3-ylmethyl)-4-(2-methoxyphenyl)piperazine | Biphenyl-3-ylmethyl group with a 2-methoxyphenylpiperazine | - | - | 14.8 |
| 1-([2'-Methoxy-[1,1'-biphenyl]-3-yl]methyl)-4-(2-methoxyphenyl)piperazine | 2'-Methoxybiphenyl-3-ylmethyl group with a 2-methoxyphenylpiperazine | - | - | 1.48 |
Table 2: Dopamine and Adrenergic Receptor Binding Affinities of Selected Arylpiperazine Analogs
| Compound | Structure | D2 (Ki, nM) | D3 (Ki, nM) | α1-Adrenergic (Ki, nM) |
| EF-7412 | Amide arylpiperazine derivative | 22[2] | - | >1000[2] |
| 1-(2-(4-Methoxyphenyl)phenyl)piperazine | 2-(4-methoxyphenyl)phenyl group | - | - | >1000[1] |
| Aripiprazole (reference) | Arylpiperazine antipsychotic | 0.34 | 0.8 | 57 |
| Buspirone (reference) | Azapirone anxiolytic with arylpiperazine moiety | 26 | 4.2 | 40 |
Experimental Protocols
Radioligand Binding Assays
Radioligand binding assays are a standard method for determining the affinity of a compound for a specific receptor. The following protocol is a generalized procedure for assessing the binding of test compounds to serotonin, dopamine, or adrenergic receptors expressed in cell membranes.
Materials:
-
Cell Membranes: Membranes prepared from cell lines stably expressing the human receptor of interest (e.g., HEK293 or CHO cells).
-
Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and specificity for the target receptor (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]Ketanserin for 5-HT2A, [³H]SB-269970 for 5-HT7, [³H]Spiperone for D2).
-
Test Compounds: this compound or its analogs dissolved in a suitable solvent (e.g., DMSO).
-
Incubation Buffer: Typically 50 mM Tris-HCl, with specific salt concentrations (e.g., MgCl₂, CaCl₂) depending on the receptor, pH 7.4.
-
Non-specific Binding Control: A high concentration of a known, non-labeled ligand for the target receptor to determine the amount of non-specific binding of the radioligand.
-
96-well Filter Plates: Plates with glass fiber filters (e.g., GF/B or GF/C) to separate bound from free radioligand.
-
Scintillation Fluid and Counter: For detection of radioactivity.
Procedure:
-
Preparation: Thaw the cell membrane aliquots on ice. Dilute the membranes in ice-cold incubation buffer to a final protein concentration that yields a sufficient signal-to-noise ratio.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Incubation buffer.
-
Test compound at various concentrations or vehicle (for total binding).
-
Non-specific binding control (e.g., 10 µM of a standard antagonist).
-
-
Radioligand Addition: Add the radioligand at a concentration close to its dissociation constant (Kd) to all wells.
-
Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold incubation buffer to remove any remaining unbound radioligand.
-
Detection: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
cAMP Functional Assay
Cyclic AMP (cAMP) functional assays are used to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a G-protein coupled receptor (GPCR) that signals through the adenylyl cyclase pathway (e.g., Gs or Gi-coupled receptors like the 5-HT7 receptor).
Materials:
-
Cell Line: A cell line (e.g., HEK293 or CHO) stably expressing the receptor of interest.
-
Cell Culture Medium: Appropriate medium for the cell line.
-
Stimulation Buffer: A buffer such as HBSS or PBS containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Test Compounds: this compound or its analogs.
-
Reference Agonist and Antagonist: Known agonist and antagonist for the target receptor.
-
cAMP Detection Kit: A commercially available kit for measuring intracellular cAMP levels (e.g., HTRF, AlphaScreen, or ELISA-based kits).
Procedure:
-
Cell Plating: Seed the cells into 96-well or 384-well plates and grow them to a suitable confluency.
-
Agonist Mode:
-
Replace the cell culture medium with stimulation buffer.
-
Add increasing concentrations of the test compound to the wells.
-
Incubate for a specific time (e.g., 15-30 minutes) at 37°C.
-
-
Antagonist Mode:
-
Pre-incubate the cells with increasing concentrations of the test compound for a specific time (e.g., 15-30 minutes).
-
Add a fixed concentration of a known agonist (typically its EC80) to the wells.
-
Incubate for a further 15-30 minutes at 37°C.
-
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP detection kit.
-
Data Analysis:
-
Agonist Mode: Plot the cAMP concentration against the log of the test compound concentration to generate a dose-response curve and determine the EC50 (potency) and Emax (efficacy) values.
-
Antagonist Mode: Plot the inhibition of the agonist-induced cAMP response against the log of the test compound concentration to generate an inhibition curve and determine the IC50 value. This can be converted to a Kb value using the Cheng-Prusoff equation.
-
Visualizations
The following diagrams illustrate key concepts related to the pharmacology of arylpiperazine compounds and the experimental methods used to characterize them.
References
- 1. GloSensor™ cAMP Assay Protocol [promega.com]
- 2. Synthesis and structure-activity relationships of a new model of arylpiperazines. 5. Study of the physicochemical influence of the pharmacophore on 5-HT(1a)/alpha(1)-adrenergic receptor affinity: synthesis of a new derivative with mixed 5-HT(1a)/d(2) antagonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 1-Biphenyl-3-yl-piperazine and Other Arylpiperazine Derivatives for CNS Research
For Researchers, Scientists, and Drug Development Professionals
The arylpiperazine scaffold is a cornerstone in the development of therapeutics targeting the central nervous system (CNS). Its versatile structure has given rise to a multitude of compounds with diverse pharmacological profiles, primarily modulating dopaminergic and serotonergic pathways. This guide provides a comparative analysis of 1-Biphenyl-3-yl-piperazine against other prominent arylpiperazine derivatives, offering insights into their receptor binding affinities, functional activities, and the experimental methodologies used for their characterization.
Executive Summary
This guide focuses on the pharmacological comparison of this compound with established arylpiperazine-based drugs: Aripiprazole, Cariprazine, and Bifeprunox. While direct, comprehensive binding data for this compound is not extensively available in the public domain, we can infer its potential pharmacological profile based on the structure-activity relationships (SAR) of structurally similar compounds. Arylpiperazines are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to be modified to achieve desired potency and selectivity at various G protein-coupled receptors (GPCRs), particularly those involved in neurotransmission.[1][2]
Comparative Pharmacological Data
The following tables summarize the receptor binding affinities (Ki, nM) of selected arylpiperazine derivatives at key CNS targets. Lower Ki values indicate higher binding affinity.
Table 1: Dopamine Receptor Binding Affinities (Ki, nM)
| Compound | D₂ Receptor | D₃ Receptor |
| Aripiprazole | 0.34[3][4] | ~1-5[5] |
| Cariprazine | 0.49 - 0.71[6][7] | 0.085 - 0.3[6][7] |
| Bifeprunox | ~1.9[8] | High Affinity |
Table 2: Serotonin Receptor Binding Affinities (Ki, nM)
| Compound | 5-HT₁ₐ Receptor | 5-HT₂ₐ Receptor | 5-HT₇ Receptor |
| Aripiprazole | 1.7[3] | 3.4[3] | - |
| Cariprazine | 1.4 - 2.6[6][7] | 18.8[7] | - |
| Bifeprunox | ~0.15[9] | - | - |
| 1-([2'-methoxy-(1,1'-biphenyl)-3-yl]methyl)-4-(2-methoxyphenyl)piperazine* | - | - | 14.7 |
*A structurally related biphenyl-3-ylmethylpiperazine derivative, highlighting potential affinity for the 5-HT₇ receptor.
Signaling Pathways
The therapeutic and side-effect profiles of arylpiperazines are dictated by their interactions with specific receptor signaling cascades. Below are diagrams illustrating the canonical signaling pathways for the D₂ dopamine receptor, and the 5-HT₁ₐ and 5-HT₂ₐ serotonin receptors.
Dopamine D₂ Receptor Signaling Pathway
References
- 1. mdpi.com [mdpi.com]
- 2. Parallel synthesis and dopamine D3/D2 receptor screening of novel {4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl}carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. profiles.wustl.edu [profiles.wustl.edu]
- 4. mdpi.com [mdpi.com]
- 5. Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SAR study of 1-aryl-4-(phenylarylmethyl)piperazines as ligands for both dopamine D2 and serotonin 5-HT1A receptors showing varying degrees of (Ant)agonism. Selection of a potential atypical antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3-Phenylpiperidines. Central dopamine-autoreceptor stimulating activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of 1-Biphenyl-3-yl-piperazine in Disease Models: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the therapeutic potential of 1-Biphenyl-3-yl-piperazine and its derivatives. While direct efficacy data for the parent compound is limited in publicly available research, extensive studies on its substituted analogues highlight its promise, primarily in the realm of neurological disorders by targeting serotonin receptors.
The this compound scaffold serves as a foundational structure for a class of compounds with significant affinity for serotonin receptors, particularly the 5-HT1A and 5-HT7 subtypes. Research into various substituted derivatives of this core structure has demonstrated potential therapeutic applications in the management of depression and anxiety. This guide synthesizes the available preclinical data for these derivatives and compares their mechanistic profiles with established therapeutic agents.
Mechanism of Action: Targeting the Serotonergic System
The primary mechanism of action for derivatives of this compound involves the modulation of serotonergic neurotransmission. Many of these compounds act as antagonists at the 5-HT7 receptor, a target implicated in the pathophysiology of mood disorders. Blockade of this receptor is believed to contribute to antidepressant and anxiolytic effects. Furthermore, several analogues exhibit dual affinity, acting on both 5-HT1A and 5-HT7 receptors, which may offer a synergistic therapeutic effect.
Below is a simplified representation of the signaling pathway influenced by these compounds.
Comparative Efficacy in Preclinical Models
While specific data for this compound is not available, studies on its derivatives provide insights into its potential efficacy. The following tables summarize the performance of key derivatives in established animal models of depression and anxiety, compared to standard-of-care medications.
Table 1: Efficacy in Animal Models of Depression
| Compound/Drug | Animal Model | Key Efficacy Endpoint | Result | Comparator(s) |
| Aryl Biphenyl-3-ylmethylpiperazine Derivative (e.g., Compound 28) | Forced Swim Test (FST) in mice | Reduction in immobility time | Significant reduction | Imipramine |
| Trazodone Analogue (Biphenyl-piperazinylhexyl) | Forced Swim Test (FST) in mice | Reduction in immobility time | Dose-dependent reduction | Imipramine |
| Imipramine (Tricyclic Antidepressant) | Forced Swim Test (FST) in mice | Reduction in immobility time | Significant reduction | Vehicle |
| Fluoxetine (SSRI) | Chronic Unpredictable Mild Stress (CUMS) in rats | Reversal of anhedonia (sucrose preference) | Significant reversal | Vehicle |
Table 2: Efficacy in Animal Models of Anxiety
| Compound/Drug | Animal Model | Key Efficacy Endpoint | Result | Comparator(s) |
| Arylpiperazine Derivative | Elevated Plus Maze (EPM) in mice | Increased time spent in open arms | Significant increase | Diazepam |
| Diazepam (Benzodiazepine) | Elevated Plus Maze (EPM) in mice | Increased time spent in open arms | Significant increase | Vehicle |
| Buspirone (5-HT1A Agonist) | Light-Dark Box Test in mice | Increased time in the light compartment | Significant increase | Vehicle |
Experimental Protocols
The following are generalized experimental protocols for the key behavioral assays used to evaluate the antidepressant and anxiolytic potential of these compounds.
Forced Swim Test (FST)
This model is a widely used screening tool for antidepressant-like activity.
Methodology:
-
Animals: Male mice (e.g., C57BL/6) are typically used.
-
Apparatus: A transparent glass cylinder filled with water (23-25°C).
-
Procedure:
-
Day 1 (Pre-test): Mice are placed individually in the cylinder for 15 minutes.
-
Day 2 (Test): 24 hours later, the test compound, a standard antidepressant (e.g., imipramine), or vehicle is administered. After a set pre-treatment time (e.g., 30-60 minutes), the mice are placed back into the cylinder for a 5-minute test session.
-
-
Data Analysis: The duration of immobility (floating without struggling) during the test session is recorded and analyzed. A significant decrease in immobility time is indicative of an antidepressant-like effect.
Elevated Plus Maze (EPM)
This assay is based on the natural aversion of rodents to open and elevated spaces and is used to assess anxiolytic-like activity.
Methodology:
-
Animals: Male mice or rats are commonly used.
-
Apparatus: A plus-shaped maze raised from the floor, with two open arms and two enclosed arms.
-
Procedure: The test compound, a standard anxiolytic (e.g., diazepam), or vehicle is administered prior to the test. The animal is placed at the center of the maze and allowed to explore freely for a set period (e.g., 5 minutes).
-
Data Analysis: The time spent in and the number of entries into the open and closed arms are recorded. An increase in the time spent in the open arms is indicative of an anxiolytic-like effect.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutics for mood and anxiety disorders. Preclinical studies on its derivatives consistently demonstrate engagement with key serotonergic targets and efficacy in relevant animal models. While direct comparative data on the parent compound is needed, the existing body of research strongly supports the continued investigation of this chemical class. Future studies should aim to directly compare the efficacy and safety profiles of optimized this compound derivatives against current standard-of-care treatments to fully elucidate their therapeutic potential.
Cross-Reactivity Profile of 1-Biphenyl-3-yl-piperazine: A Comparative Guide for Researchers
This guide provides a comparative analysis of the receptor cross-reactivity profile of 1-Biphenyl-3-yl-piperazine against other relevant arylpiperazine compounds. The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in selecting appropriate research tools. All quantitative data is summarized in tables, and detailed experimental methodologies for key assays are provided. Visual diagrams of signaling pathways and experimental workflows are included to enhance understanding.
Introduction to this compound and Comparator Compounds
This compound is a member of the arylpiperazine class of compounds, which are known to interact with a variety of G-protein coupled receptors (GPCRs), particularly those for serotonin and dopamine. Understanding the cross-reactivity of such a compound is crucial for interpreting experimental results and predicting potential off-target effects. This guide compares the available receptor binding data for this compound with three other well-characterized arylpiperazines: 1-(2-Methoxyphenyl)piperazine, 1-(2-Pyrimidinyl)piperazine, and the atypical antipsychotic drug, Aripiprazole.
Comparative Receptor Binding Affinities
The following table summarizes the reported binding affinities (Ki in nM) of this compound and the selected comparator compounds at various neurotransmitter receptors. Lower Ki values indicate higher binding affinity.
| Receptor | This compound (Ki, nM) | 1-(2-Methoxyphenyl)piperazine (Ki, nM) | 1-(2-Pyrimidinyl)piperazine (Ki, nM) | Aripiprazole (Ki, nM) |
| Serotonin Receptors | ||||
| 5-HT1A | Data not available | 0.12 - 21.3[1][2] | 414[3] | 1.7 |
| 5-HT2A | Data not available | >1000 | >10000 | 3.4 |
| 5-HT2C | Data not available | 116 | >10000 | 15 |
| 5-HT7 | ~15-50 (Antagonist) | >1000 | >10000 | 39 |
| Dopamine Receptors | ||||
| D2 | Data not available | >1000 | >10000[3] | 0.34 |
| D3 | Data not available | >1000 | >10000[3] | 0.8 |
| D4 | Data not available | >1000 | >10000[3] | 44 |
| Adrenergic Receptors | ||||
| α1 | Data not available | Variable | Negligible | 57 |
| α2 | Data not available | Variable | 7.3 - 40[3] | 130 |
Data for this compound is limited in publicly available literature. The provided 5-HT7 affinity is an approximation based on related biphenyl-3-ylmethylpiperazine analogs. Further experimental validation is required for a comprehensive profile.
Functional Activity Profile
Functional assays determine whether a compound acts as an agonist, antagonist, or inverse agonist at a particular receptor. The following table summarizes the available functional data.
| Receptor | Compound | Functional Activity | Assay Type |
| 5-HT1A | 1-(2-Pyrimidinyl)piperazine | Partial Agonist (Emax = 54%)[3] | [35S]GTPγS Binding |
| α2-Adrenergic | 1-(2-Pyrimidinyl)piperazine | Antagonist[3] | Functional Bioassay |
Experimental Protocols
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.
Materials:
-
Cell membranes expressing the receptor of interest.
-
Radiolabeled ligand (e.g., [3H]-ligand) specific for the receptor.
-
Test compound (this compound or comparators).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the cell membranes, the radiolabeled ligand at a concentration near its Kd, and varying concentrations of the test compound.
-
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.
-
The IC50 value (concentration of test compound that inhibits 50% of the specific binding of the radioligand) is calculated by non-linear regression analysis.
-
The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]
Workflow for a Radioligand Competition Binding Assay.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins upon agonist binding to a GPCR. It is used to determine the potency (EC50) and efficacy (Emax) of agonists.[5][6]
Materials:
-
Cell membranes expressing the GPCR of interest and associated G-proteins.
-
[35S]GTPγS (a non-hydrolyzable analog of GTP).
-
GDP (Guanosine diphosphate).
-
Test compound.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of the test compound (agonist).
-
In a 96-well plate, add the cell membranes, GDP, [35S]GTPγS, and varying concentrations of the test compound.
-
Incubate the plate at 30°C for 60 minutes to allow for G-protein activation and [35S]GTPγS binding.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Quantify the amount of bound [35S]GTPγS using a scintillation counter.
-
Basal binding is measured in the absence of an agonist, and non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.
-
Plot the specific binding of [35S]GTPγS against the log concentration of the agonist to obtain a dose-response curve, from which the EC50 and Emax values are determined.
GPCR activation and [35S]GTPγS binding mechanism.
cAMP Functional Assay
This assay measures the modulation of cyclic AMP (cAMP) levels, a common second messenger, following GPCR activation. It is used for both Gs-coupled (cAMP increase) and Gi-coupled (cAMP decrease) receptors.
Materials:
-
Whole cells expressing the GPCR of interest.
-
Test compound (agonist or antagonist).
-
Forskolin (for Gi-coupled receptors to stimulate basal cAMP).
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
-
Cell culture plates.
Procedure (for a Gs-coupled receptor agonist):
-
Seed the cells in a multi-well plate and culture overnight.
-
Replace the culture medium with assay buffer.
-
Add varying concentrations of the test compound to the wells.
-
Incubate for a specific time (e.g., 30 minutes) at 37°C.
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration using a suitable detection kit according to the manufacturer's instructions.
-
Generate a dose-response curve to determine the EC50 of the agonist.
For a Gi-coupled receptor, cells are typically stimulated with forskolin to increase basal cAMP levels, and the ability of an agonist to inhibit this increase is measured. For antagonists, cells are co-incubated with the antagonist and a known agonist, and the antagonist's ability to block the agonist-induced cAMP response is quantified.
Modulation of cAMP by Gs and Gi-coupled receptors.
Discussion and Conclusion
The available data, while incomplete for this compound, suggests that like many arylpiperazines, its primary interactions are likely with serotonergic and dopaminergic receptors. The comparison with 1-(2-Methoxyphenyl)piperazine, 1-(2-Pyrimidinyl)piperazine, and Aripiprazole highlights the significant impact that substitutions on the aryl ring and the nature of the second substituent on the piperazine nitrogen have on receptor affinity and selectivity.
For researchers considering the use of this compound, it is imperative to conduct a comprehensive receptor screening to fully characterize its cross-reactivity profile. The provided experimental protocols can serve as a guide for such studies. Without a complete binding and functional profile, the interpretation of in vitro and in vivo data using this compound should be approached with caution, acknowledging the potential for off-target effects. This comparative guide underscores the importance of thorough pharmacological characterization of research compounds to ensure the validity and reproducibility of scientific findings.
References
- 1. New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands with reduced alpha 1-adrenergic activity. Synthesis and structure-affinity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Pyrimidinylpiperazine - Wikipedia [en.wikipedia.org]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. 4.2.6. GTPγS Binding Assay [bio-protocol.org]
- 6. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Head-to-Head Comparison: 1-Biphenyl-3-yl-piperazine and Established Cholinesterase Inhibitors for Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of November 2025, publicly available data on "1-Biphenyl-3-yl-piperazine" is limited. This guide provides a comparative analysis based on a structurally related piperazine derivative with demonstrated acetylcholinesterase (AChE) inhibitory activity, referred to herein as "Biphenyl-piperazine derivative (hypothetical)"[1], and the established Alzheimer's disease medication, Donepezil.
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and behavioral changes.[2][3] A key pathological feature of AD is a deficit in cholinergic neurotransmission.[3][4] Consequently, inhibiting the enzyme acetylcholinesterase (AChE), which breaks down the neurotransmitter acetylcholine, has been a primary therapeutic strategy.[2][5] This guide offers a head-to-head comparison of a novel piperazine derivative against the well-established AChE inhibitor, Donepezil.
Quantitative Data Comparison
The following table summarizes the in vitro potency of the hypothetical biphenyl-piperazine derivative and Donepezil against acetylcholinesterase.
| Compound | Target | IC50 (µM) | Notes |
| Biphenyl-piperazine derivative (hypothetical) | Acetylcholinesterase (AChE) | 0.2 ± 0.01 | Showed significant non-competitive inhibitory potential. Also exhibited good CNS permeability in a PAMPA-BBB assay.[1] |
| Donepezil | Acetylcholinesterase (AChE) | 0.1 ± 0.002 | A well-established, reversible inhibitor of AChE used in the treatment of mild to severe Alzheimer's disease.[1][6] |
| Donepezil | Butyrylcholinesterase (BuChE) | 7.4 | Donepezil is significantly more selective for AChE over BuChE.[4] |
Mechanism of Action: Cholinesterase Inhibition
The primary mechanism of action for both the hypothetical biphenyl-piperazine derivative and Donepezil is the inhibition of acetylcholinesterase.[1][3][7] In a healthy brain, acetylcholine is released into the synaptic cleft, where it binds to postsynaptic receptors to propagate a nerve impulse. AChE then rapidly hydrolyzes acetylcholine to terminate the signal. In Alzheimer's disease, there is a significant loss of cholinergic neurons, leading to reduced acetylcholine levels.[2][5] By inhibiting AChE, these drugs increase the concentration and duration of acetylcholine in the synapse, thereby enhancing cholinergic neurotransmission and improving cognitive function.[3][7] Donepezil is a reversible inhibitor of AChE.[6] Some research also suggests that Donepezil may have other neuroprotective effects, including the regulation of amyloid proteins and opposition of glutamate-induced excitatory transmission.[7]
Caption: Cholinergic synapse and the action of AChE inhibitors.
Experimental Protocols
A crucial step in the evaluation of novel compounds like the biphenyl-piperazine derivative is the in vitro determination of their AChE inhibitory activity.
Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for measuring AChE activity and inhibition.
Materials:
-
Acetylcholinesterase (AChE) enzyme solution
-
Test compounds (e.g., biphenyl-piperazine derivative) and positive control (e.g., Donepezil) dissolved in an appropriate solvent (e.g., DMSO)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Acetylthiocholine iodide (ATCI)
-
Phosphate buffer (pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare working solutions of AChE, DTNB, and ATCI in phosphate buffer to the desired concentrations.
-
Prepare serial dilutions of the test compounds and the positive control.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add 140 µL of phosphate buffer.
-
Add 10 µL of the test compound solution at various concentrations. For control wells, add 10 µL of the solvent.
-
Add 10 µL of the AChE enzyme solution to all wells except the blank.
-
Incubate the plate at 25°C for 10 minutes.
-
Following incubation, add 10 µL of DTNB solution to each well.
-
Initiate the reaction by adding 10 µL of ATCI solution to each well.
-
Immediately measure the absorbance at 412 nm using a microplate reader at time 0 and then at regular intervals (e.g., every minute) for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [ (Rate of control - Rate of sample) / Rate of control ] x 100
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Caption: Workflow for novel cholinesterase inhibitor development.
Conclusion
The hypothetical biphenyl-piperazine derivative demonstrates potent acetylcholinesterase inhibitory activity, comparable to the established drug Donepezil.[1] The piperazine scaffold continues to be a promising area for the development of novel therapeutics for Alzheimer's disease. Further preclinical and clinical investigations are necessary to fully elucidate the efficacy, safety, and therapeutic potential of "this compound" and related compounds. These studies should include comprehensive pharmacokinetic and pharmacodynamic profiling, as well as long-term safety assessments.
References
- 1. Biphenyl-3-oxo-1,2,4-triazine linked piperazine derivatives as potential cholinesterase inhibitors with anti-oxidant property to improve the learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cholinesterase Inhibitors for the Treatment of Alzheimer's Disease: Getting On and Staying On - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Donepezil Hydrochloride? [synapse.patsnap.com]
- 4. [Pharmacological properties of donepezil hydrochloride (Aricept), a drug for Alzheimer's disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Donepezil - Wikipedia [en.wikipedia.org]
- 7. go.drugbank.com [go.drugbank.com]
Reproducibility of Biphenyl-Piperazine Experimental Results: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental results for biphenyl-piperazine derivatives, with a focus on their interactions with key neurotransmitter receptors. Due to the limited availability of consolidated public data on 1-biphenyl-3-yl-piperazine, this guide utilizes data for the structurally related and extensively studied compound, Bifeprunox (DU-127,090) , which features a biphenyl-3-ylmethyl-piperazine core. This comparison aims to offer a framework for assessing the reproducibility of experimental findings for this class of compounds.
Comparative Pharmacological Data
The following tables summarize the in vitro pharmacological profile of Bifeprunox at human dopamine D2 and serotonin 5-HT1A receptors. This data is essential for understanding its functional activity and potential therapeutic effects.
Table 1: Receptor Binding Affinity of Bifeprunox
| Receptor | Radioligand | Ki (nM) | Test System |
| Dopamine D2 | [3H]-Spiperone | 8.5 | Membranes from Sf9 insect cells expressing hD2L receptors |
| Serotonin 5-HT1A | [3H]-8-OH-DPAT | 8.2 | Membranes from CHO cells expressing h5-HT1A receptors |
Table 2: Functional Activity of Bifeprunox
| Receptor | Assay Type | Parameter | Value | Test System |
| Dopamine D2 | [35S]GTPγS Binding | pEC50 | 8.97 | Membranes from Sf9 insect cells expressing hD2L receptors |
| Dopamine D2 | [35S]GTPγS Binding | Emax (%) | 26.3 (relative to apomorphine) | Membranes from Sf9 insect cells expressing hD2L receptors |
| Serotonin 5-HT1A | cAMP Assay | Agonist | Partial Agonist | CHO cells expressing h5-HT1A receptors |
Experimental Protocols
To ensure the reproducibility of the presented data, detailed methodologies for the key experiments are provided below.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.
General Protocol for Dopamine D2 Receptor Binding Assay:
-
Membrane Preparation: Membranes are prepared from Sf9 insect cells stably expressing the human D2L receptor.
-
Incubation: In a 96-well plate, cell membranes (10-20 µg protein) are incubated with a fixed concentration of the radioligand (e.g., [3H]-Spiperone, ~0.2 nM) and varying concentrations of the test compound (e.g., 0.1 nM to 10 µM).
-
Equilibrium: The mixture is incubated for 60 minutes at room temperature to reach binding equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed multiple times with ice-cold assay buffer to remove non-specifically bound radioactivity.
-
Scintillation Counting: The radioactivity trapped on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
General Protocol for Serotonin 5-HT1A Receptor Binding Assay:
The protocol is similar to the D2 receptor binding assay, with the following modifications:
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT1A receptor are used.
-
Radioligand: [3H]-8-OH-DPAT is commonly used as the radioligand.
Functional Assays
Objective: To determine the functional activity of a test compound at a specific receptor (e.g., agonist, antagonist, partial agonist) and to quantify its potency (EC50) and efficacy (Emax).
[35S]GTPγS Binding Assay for Dopamine D2 Receptors:
This assay measures the agonist-induced activation of G-proteins coupled to the receptor.
-
Membrane Preparation: Membranes from Sf9 cells expressing the human D2L receptor are used.
-
Incubation Mixture: Membranes (5-10 µg protein) are incubated in an assay buffer containing GDP (e.g., 10 µM), [35S]GTPγS (e.g., 0.1 nM), and varying concentrations of the test compound.
-
Incubation: The reaction is carried out for 60 minutes at 30°C.
-
Termination and Filtration: The assay is terminated by rapid filtration through glass fiber filters.
-
Scintillation Counting: The amount of [35S]GTPγS bound to the G-proteins on the filters is measured.
-
Data Analysis: The concentration of the test compound that produces 50% of the maximal response (EC50) and the maximal effect (Emax) relative to a reference full agonist (e.g., dopamine or apomorphine) are determined.
cAMP Assay for Serotonin 5-HT1A Receptors:
This assay measures the modulation of cyclic adenosine monophosphate (cAMP) levels following receptor activation. 5-HT1A receptors are typically Gi-coupled, leading to an inhibition of adenylyl cyclase and a decrease in cAMP levels.
-
Cell Culture: CHO cells expressing the human 5-HT1A receptor are cultured to near confluency in 96-well plates.
-
Pre-incubation: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulation: Cells are then stimulated with forskolin (an adenylyl cyclase activator) in the presence of varying concentrations of the test compound.
-
Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as a Homogeneous Time Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: The ability of the test compound to inhibit forskolin-stimulated cAMP production is quantified to determine its EC50 and Emax values.
Visualizations
The following diagrams illustrate the key signaling pathway and a general experimental workflow.
Caption: Dopamine D2 receptor signaling pathway.
Caption: General experimental workflow for a radioligand binding assay.
In Vivo Validation of In Vitro Findings: A Comparative Guide to 1-Biphenyl-3-yl-piperazine and its Alternatives in Serotonin Receptor Modulation
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biphenyl-piperazine scaffold, represented by a closely related analogue of 1-Biphenyl-3-yl-piperazine, and its alternatives in the context of serotonin receptor modulation. Due to the limited availability of direct in vivo validation data for this compound, this guide utilizes data for a representative biphenyl-piperazine derivative with reported in vitro and in vivo activity to illustrate the validation process.
This guide will delve into the in vitro findings for a representative biphenyl-piperazine compound and compare its in vivo validation with a well-established serotonin modulator. The objective is to provide a clear, data-driven comparison of their performance, supported by detailed experimental protocols.
Performance Comparison of Serotonin Receptor Modulators
The following tables summarize the in vitro and in vivo data for a representative biphenyl-piperazine derivative and a standard comparator, Fluoxetine, a selective serotonin reuptake inhibitor (SSRI).
Table 1: In Vitro Receptor Binding Affinity
| Compound | Target Receptor | Ki (nM) |
| Biphenyl-piperazine Derivative (Compound 9b) | 5-HT1A | 23.9 |
| Biphenyl-piperazine Derivative (Compound 9b) | 5-HT2A | 39.4 |
| Biphenyl-piperazine Derivative (Compound 9b) | 5-HT7 | 45.0 |
| Fluoxetine | SERT | ~1 |
Note: Data for the Biphenyl-piperazine Derivative is sourced from a study on arylpiperazine derivatives with neuroprotective properties.[1] Data for Fluoxetine's affinity for the serotonin transporter (SERT) is a generally accepted value in pharmacology.
Table 2: In Vivo Behavioral Effects (Forced Swim Test in Rodents)
| Compound | Dose | Effect on Immobility Time |
| Biphenyl-piperazine Derivative | Not specified in available results | Expected to decrease immobility time based on antidepressant-like activity of similar compounds |
| Fluoxetine | 10 mg/kg | Significantly decreased immobility time[2] |
Signaling Pathways and Experimental Workflow
To visualize the underlying mechanisms and the process of validating in vitro findings, the following diagrams are provided.
Caption: Serotonin Receptor Signaling Pathway.
Caption: Experimental Workflow for In Vivo Validation.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.
In Vitro: Serotonin Receptor Binding Assay
This protocol outlines the procedure for determining the binding affinity of a compound to serotonin receptors.
1. Materials:
-
Cell membranes expressing the target serotonin receptor subtype (e.g., 5-HT1A, 5-HT2A).
-
Radioligand specific for the target receptor (e.g., [3H]8-OH-DPAT for 5-HT1A).
-
Test compound (e.g., biphenyl-piperazine derivative) at various concentrations.
-
Non-specific binding control (e.g., a high concentration of a known ligand).
-
Assay buffer (e.g., Tris-HCl with appropriate ions).
-
Glass fiber filters.
-
Scintillation counter.
2. Procedure:
-
Prepare dilutions of the test compound.
-
In a multi-well plate, add the cell membranes, radioligand, and either the test compound, buffer (for total binding), or non-specific binding control.
-
Incubate the plate at a specific temperature for a set duration to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through the glass fiber filters to separate bound from unbound radioligand.
-
Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity in each vial using a scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 (concentration of test compound that inhibits 50% of specific radioligand binding) from the resulting curve.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo: Forced Swim Test (FST)
The FST is a common behavioral test used to assess antidepressant-like activity in rodents.[3][4]
1. Animals:
-
Male mice or rats of a specific strain and age.
-
Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.[4]
2. Apparatus:
-
A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.[3][5]
3. Procedure:
-
Pre-test session (Day 1): Individually place each animal in the cylinder for a 15-minute adaptation swim. This is done to induce a state of helplessness.
-
Test session (Day 2): 24 hours after the pre-test, administer the test compound (e.g., biphenyl-piperazine derivative or fluoxetine) or vehicle to the animals at a specific time before the test (e.g., 30-60 minutes).
-
Place the animals individually back into the swim cylinder for a 5-6 minute test session.[3]
-
Record the entire session on video for later analysis.
-
After the test, remove the animals from the water, dry them, and return them to their home cages.
4. Behavioral Scoring:
-
An observer, blind to the treatment groups, scores the duration of immobility during the last 4 minutes of the test session.[3]
-
Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.
5. Data Analysis:
-
Compare the mean immobility time between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
A significant decrease in immobility time in the compound-treated group compared to the vehicle-treated group is indicative of antidepressant-like activity.[2]
Conclusion
While direct in vivo validation for this compound remains to be published, the analysis of closely related biphenyl-piperazine derivatives demonstrates a promising profile as serotonin receptor modulators. The in vitro data reveal high affinity for multiple serotonin receptor subtypes, suggesting a potential for complex pharmacological effects. The established in vivo models, such as the forced swim test, provide a clear pathway for validating the antidepressant-like effects of these compounds.
This guide highlights the critical importance of bridging the gap between in vitro findings and in vivo efficacy. The provided protocols and comparative data for a representative biphenyl-piperazine and a standard antidepressant offer a framework for researchers to design and interpret studies aimed at validating novel CNS-active compounds. Future research should focus on conducting comprehensive in vivo studies on specific biphenyl-piperazine derivatives to fully elucidate their therapeutic potential.
References
- 1. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. criver.com [criver.com]
- 3. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. animal.research.wvu.edu [animal.research.wvu.edu]
A Comparative Analysis of 1-Biphenyl-3-yl-piperazine and its Enantiomers: A Guide for Researchers
Introduction
Arylpiperazine derivatives are a prominent class of compounds in medicinal chemistry, known for their diverse pharmacological activities, particularly targeting serotonergic and dopaminergic receptors.[1] The introduction of a biphenyl moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of these molecules. Furthermore, chirality often plays a crucial role in the biological activity of drugs, with enantiomers frequently exhibiting different potencies, efficacies, and even distinct pharmacological profiles. This guide explores these aspects in the context of 1-Biphenyl-3-yl-piperazine.
Synthesis and Chiral Separation
The synthesis of 1-arylpiperazines can be achieved through several established methods. A common approach involves the nucleophilic substitution reaction between an appropriate aryl halide and piperazine, often catalyzed by a palladium-based catalyst. For biphenyl-piperazine derivatives, this can involve the coupling of a bromobiphenyl derivative with piperazine.
General Synthesis of 1-(biphenyl-3-yl)piperazine (Racemic):
A plausible synthetic route for racemic 1-(biphenyl-3-yl)piperazine involves the Buchwald-Hartwig amination of 3-bromobiphenyl with piperazine.
Figure 1: General synthetic scheme for racemic 1-(biphenyl-3-yl)piperazine.
Enantioselective Synthesis and Chiral Separation:
The preparation of enantiomerically pure forms can be achieved either through stereoselective synthesis or by chiral resolution of the racemic mixture.
-
Stereoselective Synthesis: Chiral piperazine derivatives can be synthesized from chiral starting materials, such as amino acids.[2][3] For instance, a chiral amino acid can be used to construct the piperazine ring, thereby establishing the desired stereochemistry.
-
Chiral Separation: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used method for separating enantiomers.[4][5] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for the resolution of arylpiperazines. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane and an alcohol modifier like isopropanol or ethanol, is crucial for achieving optimal separation.[5]
Figure 2: Workflow for chiral separation of 1-(biphenyl-3-yl)piperazine enantiomers.
Pharmacological Profile: A Comparative Perspective
Arylpiperazines typically exhibit affinity for a range of G-protein coupled receptors (GPCRs), most notably serotonin (5-HT) and dopamine (D) receptors. The specific receptor subtype profile and the functional activity (agonist, antagonist, or partial agonist) are highly dependent on the substitution pattern of the aryl ring and the nature of the substituent on the second nitrogen of the piperazine ring.
While specific data for this compound and its enantiomers are not available, we can infer potential targets and the importance of stereochemistry from related compounds. For many chiral ligands, one enantiomer (the eutomer) displays significantly higher affinity and/or potency than the other (the distomer).
Data on Related Biphenyl-Piperazine Derivatives:
To provide a comparative context, the following table summarizes receptor binding affinities for representative arylpiperazine and biphenyl-piperazine derivatives from the literature. It is crucial to note that this data is not for this compound itself but for structurally related compounds.
| Compound/Derivative | Receptor Subtype | Binding Affinity (Ki, nM) | Reference |
| 2-(6-(4-([1,1′-biphenyl]-2-yl)piperazin-1-yl)hexyl)-[6][7]triazolo[4,3-a]pyridin-3(2H)-one | 5-HT1A | 20 | |
| 2-(6-(4-([1,1′-biphenyl]-2-yl)piperazin-1-yl)hexyl)-[6][7]triazolo[4,3-a]pyridin-3(2H)-one | 5-HT7 | 19 | |
| 1-([2'-methoxy-(1,1'-biphenyl)-3-yl]methyl)-4-(2-methoxyphenyl)piperazine | 5-HT7 | pKi = 7.83 | [6] |
| Aripiprazole (arylpiperazine) | D2 | 0.34 | Publicly available data |
| Aripiprazole (arylpiperazine) | 5-HT1A | 1.7 | Publicly available data |
| Aripiprazole (arylpiperazine) | 5-HT2A | 3.4 | Publicly available data |
Signaling Pathways
The interaction of arylpiperazines with their target receptors, such as the 5-HT1A and D2 receptors, initiates intracellular signaling cascades.
-
5-HT1A Receptor: This receptor is a Gi/o-coupled GPCR. Agonist binding leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. It can also activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibit voltage-gated Ca2+ channels. Additionally, 5-HT1A receptor activation can trigger signaling through the β-arrestin pathway, which is involved in receptor desensitization and internalization, as well as G-protein-independent signaling.
Figure 3: Simplified 5-HT1A receptor signaling pathway.
-
D2 Receptor: The D2 receptor is also a Gi/o-coupled GPCR. Similar to the 5-HT1A receptor, its activation by an agonist inhibits adenylyl cyclase, leading to a reduction in cAMP levels. The D2 receptor also plays a crucial role in modulating neuronal excitability and neurotransmitter release.
Experimental Protocols
To characterize and compare the pharmacological properties of this compound and its enantiomers, a series of in vitro assays are essential.
Radioligand Binding Assay
This assay is used to determine the affinity of a compound for a specific receptor. It involves competing the unlabeled test compound against a radiolabeled ligand with known affinity for the receptor.
Protocol Outline:
-
Membrane Preparation: Prepare cell membranes from cells expressing the receptor of interest (e.g., HEK293 cells transfected with the human 5-HT1A or D2 receptor).
-
Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [3H]-8-OH-DPAT for 5-HT1A, or [3H]-Spiperone for D2) and varying concentrations of the unlabeled test compound (racemate, R-enantiomer, or S-enantiomer).
-
Incubation: Incubate the mixture to allow binding to reach equilibrium.
-
Separation: Separate the bound from free radioligand by rapid filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
Figure 4: Experimental workflow for a radioligand binding assay.
cAMP Functional Assay
This assay measures the ability of a compound to modulate the activity of adenylyl cyclase, providing information on its functional activity as an agonist or antagonist at Gi/o- or Gs-coupled receptors.
Protocol Outline (for Gi-coupled receptors like 5-HT1A and D2):
-
Cell Culture: Culture cells expressing the receptor of interest.
-
Stimulation: Pre-incubate the cells with the test compound (racemate, R-enantiomer, or S-enantiomer) at various concentrations. Then, stimulate the cells with an adenylyl cyclase activator like forskolin, in the presence or absence of a known receptor agonist.
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Detection: Quantify the amount of cAMP produced using a detection kit, often based on competitive immunoassay principles (e.g., HTRF, AlphaScreen, or ELISA).
-
Data Analysis: For agonists, determine the EC50 value (the concentration that produces 50% of the maximal response). For antagonists, determine the IC50 value (the concentration that inhibits 50% of the agonist-induced response).
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GPCR, providing insights into a different aspect of receptor signaling and desensitization.
Protocol Outline:
-
Cell Line: Use a cell line engineered to express the GPCR of interest fused to a reporter fragment and β-arrestin fused to a complementary reporter fragment (e.g., using enzyme fragment complementation technology like PathHunter®).
-
Compound Addition: Add the test compound at various concentrations to the cells.
-
Incubation: Incubate to allow for receptor activation and β-arrestin recruitment.
-
Signal Detection: Add the substrate for the reporter enzyme and measure the resulting signal (e.g., chemiluminescence).
-
Data Analysis: Determine the EC50 value for agonist-induced β-arrestin recruitment.
Conclusion
While a direct comparative study of this compound and its enantiomers is not currently available, this guide provides a framework for understanding their potential synthesis, pharmacological properties, and the experimental methods required for their characterization. Based on the broader knowledge of arylpiperazines, it is highly probable that the (R)- and (S)-enantiomers of this compound will exhibit stereoselective binding and functional activity at serotonin and dopamine receptors. Future research focusing on the direct comparison of these stereoisomers is warranted to fully elucidate their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. profiles.wustl.edu [profiles.wustl.edu]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of 1-Biphenyl-3-yl-piperazine
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a detailed guide on the proper disposal procedures for 1-Biphenyl-3-yl-piperazine, a compound that requires careful management as hazardous waste.
Immediate Safety and Handling for Disposal
When preparing for the disposal of this compound, it is crucial to adhere to strict safety protocols to mitigate risks of exposure and contamination.
Personal Protective Equipment (PPE): All personnel handling this compound for disposal must wear appropriate PPE. This includes, but is not limited to, chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. In case of insufficient ventilation, respiratory protection should be used.
Waste Segregation and Storage: this compound waste should be segregated from other laboratory waste streams. It must be stored in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents and strong acids. The waste container must be clearly labeled with the chemical name and associated hazard symbols.
Quantitative Hazard Data
The following table summarizes the key hazard information for this compound, underscoring the necessity for its classification as hazardous waste.
| Hazard Classification | GHS Hazard Statement | Precautionary Statement (Disposal) |
| Acute Toxicity, Oral (Harmful) | H302: Harmful if swallowed | P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| Acute Toxicity, Dermal (Harmful) | H312: Harmful in contact with skin | P302+P352: IF ON SKIN: Wash with plenty of soap and water. |
| Skin Irritation | H315: Causes skin irritation | P264: Wash skin thoroughly after handling. |
| Eye Irritation | H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Acute Toxicity, Inhalation (Harmful) | H332: Harmful if inhaled | P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. |
| General Disposal | P501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations. [1][2] |
Experimental Protocol: Waste Neutralization and Disposal
Given the hazardous nature of this compound, it should not be disposed of down the drain or in regular trash. The primary method of disposal is through a licensed hazardous waste management company.
Step 1: Waste Collection and Storage
-
Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves, pipette tips) in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
The container should be kept closed when not in use and stored in a designated hazardous waste accumulation area.
Step 2: Documentation
-
Maintain a detailed log of the waste generated, including the quantity and date of accumulation.
-
Complete all necessary hazardous waste manifests as required by your institution and local regulations.
Step 3: Professional Disposal
-
Arrange for the pickup and disposal of the hazardous waste container by a certified environmental services company.
-
Do not attempt to neutralize or treat the chemical waste in the laboratory unless you have a specific, validated, and approved protocol for doing so. Controlled incineration by a licensed facility is a common and effective disposal method for such organic compounds.[1]
Disposal Workflow
The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow ensures that all safety and regulatory considerations are met.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety guidelines and local regulations for hazardous waste management.
References
Personal protective equipment for handling 1-Biphenyl-3-yl-piperazine
Essential Safety and Handling Guide for 1-Biphenyl-3-yl-piperazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for handling this compound, a chemical compound utilized in laboratory research and development. The following procedures are designed to ensure the safe handling, storage, and disposal of this substance, minimizing risks to personnel and the environment.
Hazard Identification and Personal Protective Equipment (PPE)
The following table summarizes the required PPE for handling this compound. This is a minimum requirement, and a site-specific risk assessment should be conducted to determine if additional protection is necessary.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Nitrile, neoprene, or butyl rubber gloves are recommended. PVC gloves offer little protection and should be avoided. Thicker gloves generally provide better protection[3][4]. |
| Eye and Face Protection | Safety goggles and face shield | Tightly fitting safety goggles are essential. A face shield of at least 8 inches is required to protect against splashes[1][4][5]. |
| Skin and Body Protection | Protective clothing | A lab coat, long-sleeved gown, or "bunny suit" coveralls should be worn to prevent skin exposure. Impervious clothing is recommended[2][5]. |
| Respiratory Protection | Respirator | In case of inadequate ventilation, or when handling the powder form which can be aerosolized, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary[2][6]. |
| Foot Protection | Closed-toe shoes | Chemical-resistant footwear is advised to protect against spills[3][7]. |
Operational Plan: Handling and Storage
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood[2].
-
Avoid the formation of dust and aerosols[8].
-
Use non-sparking tools to prevent ignition[8].
-
Wash hands thoroughly after handling and before breaks[1][9].
-
Do not eat, drink, or smoke in the handling area[2].
Storage:
-
Store in a cool, dry, and well-ventilated place away from heat and sources of ignition[6][10].
-
Store separately from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides[2][6].
-
The storage area should be equipped with suitable materials to contain leaks[10].
Emergency Procedures
-
In case of skin contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water. Seek immediate medical attention[1][9].
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention[1][6].
-
If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician[1].
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[1][6].
-
Spills: Evacuate personnel to a safe area. Wear appropriate PPE and prevent further leakage if safe to do so. Absorb the spill with inert material and dispose of it as hazardous waste[1].
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Dispose of the chemical and its container in accordance with local, state, and federal regulations.
-
Do not allow the product to enter drains[1].
-
Contaminated packaging should be triple-rinsed (or equivalent) and offered for recycling or reconditioning, or disposed of in a sanitary landfill after being rendered unusable[8].
Visual Workflow for Handling this compound
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. fishersci.com [fishersci.com]
- 3. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 4. pppmag.com [pppmag.com]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. mmbio.byu.edu [mmbio.byu.edu]
- 7. hazmatschool.com [hazmatschool.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. chemdmart.com [chemdmart.com]
- 10. biosynce.com [biosynce.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
